1-(5-Aminopyridin-2-YL)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-aminopyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSDJXUPLQYFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965791 | |
| Record name | 1-(5-Aminopyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51460-32-3 | |
| Record name | 1-(5-Aminopyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-aminopyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(5-Aminopyridin-2-YL)ethanone chemical structure and properties
An In-Depth Technical Guide to 1-(5-Aminopyridin-2-yl)ethanone: A Key Heterocyclic Building Block for Drug Discovery
Introduction: The Strategic Value of the Aminopyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, foundational to numerous blockbuster pharmaceuticals. When functionalized with an amino group, its utility is magnified, creating the aminopyridine core—a structure renowned for its ability to engage with a multitude of biological targets through hydrogen bonding, metal chelation, and aromatic interactions.[1][2] this compound, a molecule integrating this critical aminopyridine moiety with a reactive acetyl group, represents a particularly valuable and versatile building block for synthetic chemists. Its strategic placement of functional groups—a nucleophilic amine, an electrophilic ketone, and a modifiable aromatic system—offers multiple handles for derivatization, enabling the efficient construction of complex molecular architectures and diverse compound libraries.[3][4] This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol, and its vast potential in the development of next-generation therapeutics.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This compound is a well-defined chemical entity with the key identifiers and properties summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 51460-32-3 | [5] |
| Molecular Formula | C₇H₈N₂O | [5] |
| Molecular Weight | 136.15 g/mol | [5] |
| Canonical SMILES | CC(=O)C1=NC=C(C=C1)N | [5] |
| InChI Key | YUSDJXUPLQYFJW-UHFFFAOYSA-N | [5] |
| Appearance | Predicted to be a white to brown crystalline solid | [6] |
| Melting Point | Not experimentally reported; precursor 5-amino-2-pyridinecarbonitrile melts at 148-152 °C | [6] |
| pKa (Predicted) | 3.93 ± 0.10 | [5] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. |
Synthesis: A Validated Protocol for Drug Discovery Scaffolds
The synthesis of this compound can be reliably achieved from the commercially available precursor, 5-amino-2-cyanopyridine, via a Grignard reaction. This classic organometallic addition provides a direct and efficient route to the desired ketone.
Proposed Synthetic Protocol
This protocol is based on established methodologies for the reaction of Grignard reagents with cyanopyridine derivatives.[7]
Reaction Scheme: 5-Amino-2-cyanopyridine + CH₃MgBr → this compound
Step-by-Step Methodology:
-
Vessel Preparation: Under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Precursor Dissolution: Dissolve 5-amino-2-cyanopyridine (1.2 g, 10 mmol) in the anhydrous THF.[6][8]
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent side reactions and ensure selectivity.
-
Grignard Addition: Slowly add methylmagnesium bromide (CH₃MgBr, 3.0 M solution in diethyl ether, 4.0 mL, 12 mmol, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Reaction Progression: Stir the mixture at -78 °C for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 Ethyl Acetate:Hexane.
-
Aqueous Work-up (Quenching): Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL) at -78 °C. This step hydrolyzes the intermediate imine-magnesium salt to the ketone.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.
Experimental Workflow Diagram
Caption: Grignard synthesis of this compound.
Spectroscopic and Analytical Characterization (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for each proton.
-
δ 8.0-8.2 ppm (d, 1H): Proton at C4, ortho to the amino group, showing doublet coupling.
-
δ 7.8-8.0 ppm (d, 1H): Proton at C6, adjacent to the acetyl group, showing doublet coupling.
-
δ 7.0-7.2 ppm (dd, 1H): Proton at C3, showing doublet of doublets coupling from C4 and C6 protons.
-
δ 5.5-6.0 ppm (s, broad, 2H): Protons of the primary amine (-NH₂), often broad and exchangeable with D₂O.
-
δ 2.5-2.6 ppm (s, 3H): Protons of the methyl ketone (-COCH₃), appearing as a sharp singlet.[7][9]
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~198 ppm: Carbonyl carbon (C=O) of the ketone.
-
δ ~150-160 ppm: Aromatic carbons attached to nitrogen (C2 and C5).
-
δ ~110-140 ppm: Remaining aromatic carbons (C3, C4, C6).
-
δ ~26 ppm: Methyl carbon (-COCH₃).
-
-
Infrared (IR) Spectroscopy (ATR):
-
3300-3500 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine.
-
~1680 cm⁻¹: Strong C=O stretching of the aryl ketone.
-
1580-1620 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: 137.07, corresponding to the protonated molecular ion.
-
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The amino group serves as a potent nucleophile for acylation, alkylation, or condensation reactions, while the ketone's carbonyl carbon is an electrophilic site for additions and condensations.[10] This dual reactivity makes it an ideal starting point for building diverse heterocyclic systems.
Key Reaction Pathways:
-
Amine Derivatization: The amino group can be readily acylated to form amides, reacted with isocyanates to form ureas, or used in reductive amination.
-
Ketone Condensation: The ketone can undergo condensation with hydrazines to form hydrazones, which can be cyclized into pyrazoles. Reaction with hydroxylamine yields oximes.
-
Alpha-Methyl Reactivity: The methyl protons adjacent to the carbonyl are acidic and can be deprotonated to form an enolate, enabling aldol condensations and the synthesis of chalcone-like structures.
-
Ring Nitrogen: The pyridine nitrogen can be quaternized or oxidized, further diversifying its chemical space.
Synthetic Utility Diagram
Caption: Diverse synthetic pathways from the core scaffold.
Applications in Medicinal Chemistry
The aminopyridine scaffold is a cornerstone of modern drug design. Its derivatives exhibit a vast spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] The ability of the aminopyridine nitrogen to act as a hydrogen bond acceptor is crucial for its interaction with various enzymes and receptors.[2] this compound serves as an intermediate in the synthesis of compounds targeting critical disease pathways, such as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and enzyme inhibitors. Its low molecular weight and functional group density make it an ideal starting point for fragment-based drug discovery and lead optimization campaigns.[3]
Safe Handling and Storage
Proper handling and storage are essential to maintain the integrity of this reagent.
-
Storage: Keep in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at room temperature.[5]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for innovation in drug discovery and materials science. Its well-defined structure, predictable reactivity, and accessible synthesis make it an indispensable building block for researchers and scientists. By leveraging its versatile functional groups, the scientific community can continue to explore new chemical space and develop novel molecules with significant therapeutic potential.
References
- 1. rsc.org [rsc.org]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Page loading... [guidechem.com]
- 6. 5-Amino-2-pyridinecarbonitrile, 96% (55338-73-3) - 5-Amino-2-pyridinecarbonitrile, 96% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 7. 1-(5-bromopyrimidin-2-yl)ethanone CAS#: 1189169-37-6 [m.chemicalbook.com]
- 8. 5-Amino-2-cyano-pyridine [oakwoodchemical.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-(5-Aminopyridin-2-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of a robust and reliable synthetic route to 1-(5-aminopyridin-2-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 1-(5-nitropyridin-2-yl)ethanone, followed by its reduction to the target aminopyridine derivative. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also insights into the underlying chemical principles and strategic considerations for successful synthesis. The methodologies described herein are designed to be self-validating, with a strong emphasis on scientific integrity, supported by authoritative references.
Introduction
This compound is a key synthetic intermediate whose structural motif is present in a variety of biologically active compounds. The presence of a reactive acetyl group and a nucleophilic amino group on the pyridine scaffold makes it a versatile precursor for the synthesis of more complex heterocyclic systems. Its derivatives have shown promise in various therapeutic areas, underscoring the importance of efficient and scalable synthetic access to this compound. This guide details a reliable two-step synthesis, focusing on modern and well-established chemical transformations to ensure high yields and purity.
Synthetic Strategy Overview
The synthesis of this compound is approached in a two-stage process. The first stage involves the introduction of an acetyl group at the 2-position of a suitable 5-nitropyridine precursor. The second stage is the selective reduction of the nitro group to the desired amine. This retrosynthetic approach is illustrated below.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of 1-(5-Nitropyridin-2-yl)ethanone via Stille Coupling
The introduction of an acetyl group onto the electron-deficient 5-nitropyridine ring can be challenging via traditional methods like Friedel-Crafts acylation. A more contemporary and reliable approach is the palladium-catalyzed Stille cross-coupling reaction.[1][2] This method offers high functional group tolerance and proceeds under relatively mild conditions. The strategy involves the coupling of 2-bromo-5-nitropyridine with an acetyl group equivalent, such as tributyl(1-ethoxyvinyl)tin, followed by acidic hydrolysis of the resulting vinyl ether to unveil the ketone.
Causality Behind Experimental Choices
-
Choice of Coupling Partners: 2-Bromo-5-nitropyridine is a commercially available and activated substrate for palladium-catalyzed cross-coupling reactions. Tributyl(1-ethoxyvinyl)tin is chosen as the acetyl group synthon because it is a stable, easily handled organotin reagent that readily undergoes transmetalation. The ethoxyvinyl group serves as a masked acetyl group, which can be easily deprotected under acidic conditions.
-
Catalyst and Ligand Selection: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a robust and commonly used catalyst for Stille couplings. The triphenylphosphine ligands stabilize the palladium(0) species and facilitate the catalytic cycle.
-
Solvent and Temperature: Anhydrous toluene is a suitable solvent for Stille reactions as it is non-polar and has a relatively high boiling point, allowing for reactions to be conducted at elevated temperatures to ensure a reasonable reaction rate. A reaction temperature of 100 °C is a good starting point to promote the catalytic cycle without causing significant decomposition of the starting materials or product.
Experimental Protocol: Synthesis of 1-(5-Nitropyridin-2-yl)ethanone
Caption: Experimental workflow for the synthesis of 1-(5-Nitropyridin-2-yl)ethanone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-Bromo-5-nitropyridine | 202.99 | 1.0 g | 4.93 | 1.0 |
| Tributyl(1-ethoxyvinyl)tin | 377.12 | 2.23 g | 5.91 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 285 mg | 0.246 | 0.05 |
| Anhydrous Toluene | - | 20 mL | - | - |
| 2 M Hydrochloric Acid | - | 10 mL | - | - |
| Saturated NaHCO₃ solution | - | 20 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
| Ethyl Acetate | - | - | - | - |
| Hexanes | - | - | - | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-5-nitropyridine (1.0 g, 4.93 mmol), tributyl(1-ethoxyvinyl)tin (2.23 g, 5.91 mmol), and tetrakis(triphenylphosphine)palladium(0) (285 mg, 0.246 mmol).
-
Add anhydrous toluene (20 mL) via syringe.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 20% ethyl acetate in hexanes).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 2 M hydrochloric acid (10 mL) and stir vigorously for 1 hour to effect hydrolysis of the vinyl ether.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 10-30% ethyl acetate in hexanes) to afford 1-(5-nitropyridin-2-yl)ethanone as a solid.
Part 2: Synthesis of this compound via Catalytic Hydrogenation
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose, often providing high yields and avoiding the use of stoichiometric metal reductants.[3] Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitroarenes.
Causality Behind Experimental Choices
-
Choice of Reducing Agent and Catalyst: Hydrogen gas is the ultimate clean reducing agent, with water as the only byproduct. 10% Palladium on carbon is a highly active and reusable heterogeneous catalyst for the reduction of nitro groups. Its activity allows the reaction to proceed under relatively mild conditions.
-
Solvent: Ethanol is an excellent solvent for catalytic hydrogenation as it is polar enough to dissolve the substrate and is relatively inert under the reaction conditions. Protic solvents like ethanol can also facilitate the reaction by acting as a proton source.
-
Reaction Conditions: Atmospheric pressure of hydrogen is often sufficient for the reduction of nitro groups, making the experimental setup simpler and safer than high-pressure hydrogenations. Room temperature is typically adequate for this transformation with an active catalyst.
Experimental Protocol: Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-(5-Nitropyridin-2-yl)ethanone | 166.13 | 500 mg | 3.01 |
| 10% Palladium on Carbon (Pd/C) | - | 50 mg | (10 wt%) |
| Ethanol | - | 25 mL | - |
| Hydrogen Gas | 2.02 | Balloon | - |
| Celite® | - | - | - |
Procedure:
-
To a two-neck round-bottom flask equipped with a magnetic stir bar, add 1-(5-nitropyridin-2-yl)ethanone (500 mg, 3.01 mmol) and ethanol (25 mL).
-
Carefully add 10% Pd/C (50 mg, 10 wt%) to the solution. Caution: Palladium on carbon is flammable, especially when dry and in the presence of flammable solvents. Handle in a well-ventilated fume hood and avoid ignition sources.
-
Seal the flask with a septum and a three-way stopcock.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).
-
Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Upon completion, carefully vent the excess hydrogen in a fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure solid.
Characterization of this compound
The successful synthesis of the target compound must be confirmed by rigorous analytical characterization.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol |
| CAS Number | 51460-32-3[4] |
| Appearance | Off-white to yellow solid |
Spectroscopic Data (Predicted):
While a definitive, citable source for the NMR spectra of this compound was not located during the literature survey for this guide, the expected chemical shifts can be reliably predicted based on the analysis of structurally similar aminopyridine derivatives.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
~8.05 (d, J ≈ 2.5 Hz, 1H): Proton at C6 of the pyridine ring.
-
~7.55 (d, J ≈ 8.5 Hz, 1H): Proton at C3 of the pyridine ring.
-
~6.90 (dd, J ≈ 8.5, 2.5 Hz, 1H): Proton at C4 of the pyridine ring.
-
~5.80 (s, 2H): Protons of the amino group (-NH₂).
-
~2.50 (s, 3H): Protons of the acetyl methyl group (-COCH₃).
-
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
~198.0: Carbonyl carbon of the acetyl group.
-
~152.0: Carbon C5 of the pyridine ring (attached to the amino group).
-
~148.0: Carbon C2 of the pyridine ring (attached to the acetyl group).
-
~135.0: Carbon C6 of the pyridine ring.
-
~120.0: Carbon C4 of the pyridine ring.
-
~118.0: Carbon C3 of the pyridine ring.
-
~26.0: Methyl carbon of the acetyl group.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
3400-3200: N-H stretching vibrations of the primary amine.
-
~1680: C=O stretching vibration of the ketone.
-
~1600, 1580: C=C and C=N stretching vibrations of the pyridine ring.
-
-
Mass Spectrometry (MS):
-
ESI-MS (m/z): [M+H]⁺ calculated for C₇H₉N₂O⁺: 137.0715; found: 137.071x.
-
Conclusion
This technical guide has outlined a comprehensive and reliable two-step synthesis for this compound. The described protocols, based on a Stille cross-coupling reaction and subsequent catalytic hydrogenation, represent a modern and efficient approach to this valuable synthetic intermediate. By providing detailed experimental procedures and the rationale behind the chosen methodologies, this guide aims to empower researchers and scientists in their synthetic endeavors. The emphasis on self-validating protocols and authoritative grounding ensures that the described synthesis is both reproducible and scientifically sound, facilitating the advancement of research and development in medicinal chemistry and related fields.
References
An In-depth Technical Guide to 1-(5-Aminopyridin-2-YL)ethanone (CAS: 51460-32-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-(5-Aminopyridin-2-YL)ethanone in Modern Medicinal Chemistry
This compound, a substituted aminopyridine, has emerged as a pivotal building block in the landscape of drug discovery and organic synthesis. The aminopyridine scaffold itself is a privileged structure in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets due to its unique electronic properties and hydrogen bonding capabilities.[1] The strategic placement of an amino group at the 5-position and an acetyl group at the 2-position of the pyridine ring provides two distinct points for chemical modification, making it a versatile intermediate for the synthesis of complex heterocyclic compounds.[2] These derivatives have shown significant potential in the development of novel therapeutics, including anticancer, anti-inflammatory, and antibacterial agents.[3] This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its synthesis, analysis, and applications, offering field-proven insights for researchers and drug development professionals.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 51460-32-3 | [4] |
| Molecular Formula | C7H8N2O | [4] |
| Molecular Weight | 136.154 g/mol | [4] |
| Appearance | White to pale reddish-yellow crystal/powder | [5] |
| Melting Point | 133 °C | [5] |
| Boiling Point | 225 °C at 0.1 kPa | [5] |
| pKa | 3.93 ± 0.10 (Predicted) | [4] |
| Storage | Keep in a dark place, sealed in dry, room temperature | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule, confirming the substitution pattern on the pyridine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is used to identify all the unique carbon atoms within the molecule, complementing the information from the ¹H NMR.
-
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) of the acetyl group and the N-H bonds of the amino group.
Part 2: Synthesis and Mechanistic Insights
Several synthetic routes to this compound have been reported, each with its own advantages and considerations. A common and efficient approach involves the acetylation of an aminopyridine precursor.
Illustrative Synthesis Workflow
A prevalent synthetic strategy starts from 2-aminopyridine. This multi-step process involves nitration, acetylation, reduction, and subsequent functional group manipulations.[7]
Caption: A representative synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis from 2-Amino-5-acetylpyridine
An alternative and more direct approach utilizes commercially available 2-aminopyridine as the starting material for acylation.[8]
Objective: To synthesize this compound via acylation of 2-aminopyridine.
Materials:
-
2-Aminopyridine
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine (catalyst)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminopyridine in the chosen anhydrous solvent.
-
Catalyst Addition: Add a catalytic amount of pyridine or triethylamine to the solution. The base scavenges the HCl generated during the reaction when using acetyl chloride.
-
Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add acetyl chloride or acetic anhydride dropwise via the dropping funnel. Causality: Slow addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time (typically a few hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine to remove any residual aqueous impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Part 3: Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules.[1][3]
As a Key Intermediate in Heterocyclic Synthesis
The amino and acetyl groups of this compound serve as versatile handles for further chemical transformations. The amino group can undergo nucleophilic substitution, diazotization, or act as a directing group in electrophilic aromatic substitution. The acetyl group's carbonyl carbon is electrophilic and its alpha-protons are acidic, allowing for a variety of condensation and substitution reactions. These reactions enable the construction of more complex heterocyclic systems, which are prevalent in many drug molecules.[8]
Role in the Development of Kinase and HDAC Inhibitors
Recent research has highlighted the use of aminopyridine-based compounds as potent inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), both of which are critical targets in cancer therapy.[9] The aminopyridine core can be elaborated to interact with the ATP-binding pocket of kinases or the active site of HDACs.
Illustrative Signaling Pathway
The following diagram illustrates the general principle of how a derivative of this compound could function as a kinase inhibitor, a common application of this scaffold.
Caption: Mechanism of kinase inhibition by an aminopyridine-based drug candidate.
Part 4: Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound.
Table 2: GHS Hazard and Precautionary Statements
| Category | Information | Source |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [5] |
| Precautionary Statements | P264: Wash hands and face thoroughly after handling.P280: Wear protective gloves, eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][10] |
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[10][11]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][10]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents and acids.[4][11]
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its versatile chemical nature, stemming from the strategically positioned amino and acetyl functional groups, allows for its use as a key intermediate in the synthesis of a wide range of complex heterocyclic molecules. The aminopyridine core is a well-established pharmacophore, and derivatives of this compound continue to show promise in the development of novel therapeutics. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is crucial for harnessing its full potential in advancing medicinal chemistry and drug discovery.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-5-acetylpyridine High Quality Manufacturer & Supplier in China | Properties, Uses, Safety Data | Buy Online [pipzine-chem.com]
- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Amino-5-Acetylpyridine | 19828-20-7 [amp.chemicalbook.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Physical and chemical properties of 1-(5-Aminopyridin-2-YL)ethanone
An In-Depth Technical Guide to 1-(5-Aminopyridin-2-yl)ethanone for Advanced Research and Development
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound (also known as 2-Amino-5-acetylpyridine). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural characteristics, spectroscopic signature, chemical reactivity, synthesis protocols, and safety considerations. By synthesizing data from established chemical literature and safety data sheets, this guide serves as an essential resource for leveraging this versatile building block in the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs).
Introduction and Strategic Importance
This compound is a bifunctional aromatic heterocycle of significant interest in the field of organic synthesis and medicinal chemistry. Its structure incorporates a 2-aminopyridine scaffold, a privileged pharmacophore found in numerous biologically active molecules and approved drugs.[1][2] The presence of both a nucleophilic amino group and an electrophilic acetyl group provides dual reactivity, making it a valuable intermediate for constructing more complex molecular architectures.[3] Understanding the nuanced properties of this compound is paramount for its effective application in drug discovery programs, where it can serve as a key starting material for developing agents with potential antibacterial, anti-inflammatory, or anti-tumor activities.[3][4]
Molecular Structure and Identification
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-Amino-5-acetylpyridine, 5-Acetyl-2-aminopyridine, 1-(6-Aminopyridin-3-yl)ethanone | [6] |
| CAS Number | 51460-32-3 | [5] |
| Molecular Formula | C₇H₈N₂O | [5] |
| Molecular Weight | 136.15 g/mol | [5] |
| Canonical SMILES | CC(=O)C1=NC=C(C=C1)N | [5] |
| InChI | InChI=1S/C7H8N2O/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,8H2,1H3 | [5] |
| InChIKey | YUSDJXUPLQYFJW-UHFFFAOYSA-N | [5] |
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application in various reaction conditions.
| Property | Value | Source |
| Appearance | White to pale reddish-yellow crystal or powder | [7] |
| Melting Point | 133 °C | [7] |
| Boiling Point | 225 °C at 0.1 kPa | [7] |
| pKa | 3.93 ± 0.10 (Predicted) | [5] |
| Storage | Keep in a dark place, sealed in dry, room temperature | [5] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral data provides a unique fingerprint for the molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The three protons of the acetyl group (CH₃) would appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent carbonyl group. The protons on the pyridine ring will appear as multiplets in the aromatic region, with their specific chemical shifts and coupling patterns determined by their positions relative to the amino and acetyl substituents. The two protons of the amino group (NH₂) will likely appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show seven distinct signals. The carbonyl carbon of the acetyl group will be the most downfield signal (typically >190 ppm). The methyl carbon will be the most upfield signal. The remaining five signals will correspond to the carbons of the pyridine ring, with their chemical shifts influenced by the attached functional groups.
-
IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong absorption band is expected around 1680-1715 cm⁻¹, characteristic of the C=O (carbonyl) stretching vibration of the ketone.[8] The N-H stretching vibrations of the primary amine will appear as one or two bands in the 3200-3500 cm⁻¹ region. C-H stretches from the aromatic ring and the methyl group will appear just below and just above 3000 cm⁻¹, respectively.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (136.15).
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The interplay between the electron-donating amino group and the electron-withdrawing acetyl group governs the overall reactivity of the pyridine core.
-
Amino Group Reactivity: The primary amino group at the C5 position is a potent nucleophile and a site for various chemical transformations. It readily participates in acylation, alkylation, and condensation reactions.[3] This functionality is crucial for building larger molecular scaffolds, for instance, in the synthesis of N-(pyridin-2-yl)amides.[9]
-
Acetyl Group Reactivity: The acetyl group at the C2 position features an electrophilic carbonyl carbon and weakly acidic α-protons. The carbonyl carbon is susceptible to nucleophilic attack, allowing for reactions like reductions to form alcohols or additions of Grignard reagents to extend the carbon chain.[3]
-
Pyridine Ring Reactivity: The pyridine ring itself is aromatic and relatively stable. The combined electronic effects of the substituents make the ring susceptible to specific electrophilic and nucleophilic aromatic substitution reactions, allowing for further functionalization.
-
Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen of the carbonyl group can act as coordination sites for metal ions, enabling the formation of metal-organic frameworks (MOFs) or other complex structures.[3]
Caption: Key reactive sites of this compound.
Synthesis Methodologies
Several synthetic routes to this compound have been reported. A common and effective method involves the amination of a halogenated precursor, which leverages nucleophilic aromatic substitution.
Protocol: Synthesis via Amination of 1-(6-chloropyridin-3-yl)ethanone
This protocol is adapted from a procedure described in Bioorganic and Medicinal Chemistry Letters.[6] The causality behind this choice is the high-yielding conversion of a commercially available starting material into the desired product under controlled, high-pressure conditions.
-
Reactor Charging: To a high-pressure autoclave reactor, add 1-(6-chloropyridin-3-yl)ethanone (e.g., 40 g, 257.10 mmol).
-
Solvent/Reagent Addition: Add a saturated aqueous ammonia solution (e.g., 750 mL). The large excess of ammonia serves as both the nucleophile and the solvent, driving the reaction to completion.
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture to 130°C. Maintain this temperature with vigorous stirring for 10 hours. The elevated temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and vent any excess pressure. Concentrate the mixture under reduced pressure to remove the excess ammonia and water.
-
Purification: The resulting residue is purified by silica gel column chromatography. A typical eluent system is a gradient of dichloromethane/methanol (e.g., starting at 50:1). The choice of a polar solvent system is necessary to elute the relatively polar product from the silica gel.
-
Product Characterization: Collect the fractions containing the product and concentrate under reduced pressure to yield this compound as a solid. Confirm identity and purity using techniques like NMR and HPLC.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
As with any chemical reagent, proper handling and storage are crucial for ensuring laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).
-
Hazard Identification: May cause skin and eye irritation.[7] Some related aminopyridine compounds are classified as toxic if swallowed or in contact with skin.
-
Precautionary Statements:
-
First Aid Measures:
-
Storage Conditions: Store in a tightly closed container in a refrigerator or at room temperature in a dry, dark, and well-ventilated place.[5][7]
Standard Experimental Protocols
The following protocols provide step-by-step methodologies for the characterization and analysis of this compound. These protocols are designed to be self-validating by including system suitability and control checks.
Protocol 1: Purity Assessment by Reverse-Phase HPLC
-
Objective: To determine the purity of a synthesized or procured batch of this compound.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Causality: TFA is used as an ion-pairing agent to improve peak shape for the basic amine functionality.
-
-
Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
System Suitability: Before sample analysis, inject a standard of known purity to verify retention time, peak shape, and detector response.
-
Protocol 2: Structural Confirmation by NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Causality: DMSO-d₆ is often preferred as it is an excellent solvent for many polar organic molecules and ensures that the amine protons (NH₂) are observable, as they exchange less rapidly than in protic solvents or with trace water in CDCl₃.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.
-
-
Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks to the corresponding protons and carbons in the molecular structure. Compare the observed chemical shifts and coupling constants to expected values and literature data to validate the structure.
-
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-5-acetylpyridine High Quality Manufacturer & Supplier in China | Properties, Uses, Safety Data | Buy Online [pipzine-chem.com]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Amino-5-Acetylpyridine | 19828-20-7 [amp.chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06724H [pubs.rsc.org]
- 10. capotchem.cn [capotchem.cn]
An In-depth Technical Guide to the Reactivity of the Amino Group in 1-(5-Aminopyridin-2-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the reactivity of the amino group in 1-(5-aminopyridin-2-yl)ethanone, a versatile building block in medicinal chemistry and materials science. We will delve into the electronic effects governing its reactivity and explore key synthetic transformations with detailed, field-proven protocols.
Core Concepts: Understanding the Reactivity Profile
The reactivity of the amino group in this compound is intricately governed by the electronic interplay between the pyridine ring and the acetyl substituent. The pyridine ring, being an electron-withdrawing heterocycle, generally decreases the nucleophilicity of the amino group compared to aniline. However, the position of the amino group at the 5-position and the acetyl group at the 2-position introduces a more nuanced electronic landscape.
The nitrogen atom of the pyridine ring exerts a -I (inductive) and -M (mesomeric) effect, pulling electron density from the ring. The acetyl group, also an electron-withdrawing group, further deactivates the ring, particularly at the ortho and para positions relative to it. The amino group at the 5-position is meta to the acetyl group, thus its deactivation by the acetyl group is primarily through the inductive effect. This electronic environment renders the amino group less nucleophilic than in aminopyridines lacking an acetyl group, but still sufficiently reactive for a range of important chemical transformations. The predicted pKa of this compound is approximately 3.93±0.10.[1]
Diagram 1: Electronic Effects
References
Potential biological activity of 1-(5-Aminopyridin-2-YL)ethanone
An In-Depth Technical Guide to the Potential Biological Activity of 1-(5-Aminopyridin-2-YL)ethanone
Abstract
The aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] This guide focuses on a specific derivative, this compound (CAS No. 51460-32-3), a molecule of significant interest yet underexplored biological potential. Leveraging the known activities of the broader aminopyridine class, this document provides a comprehensive framework for investigating its potential as an anticancer, antimicrobial, and enzyme inhibitory agent. We will delineate the scientific rationale for pursuing these activities, propose robust, self-validating experimental workflows, and provide detailed protocols for researchers in drug discovery and development. The narrative is grounded in established scientific principles, supported by authoritative references, and designed to serve as a practical guide for unlocking the therapeutic promise of this compound.
Introduction: The Aminopyridine Scaffold and the Case for this compound
Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with the pyridine ring being a particularly important pharmacophore.[1] Its derivatives, especially aminopyridines, interact with a diverse range of enzymes and receptors, leading to a vast spectrum of biological effects.[1] These compounds have been successfully developed into drugs for conditions ranging from multiple sclerosis to various cancers, primarily by modulating the activity of ion channels and kinases.[1]
This compound is a small molecule featuring the core 2-aminopyridine structure, functionalized with an acetyl group. This specific arrangement of functional groups—a hydrogen bond donor (amino group), hydrogen bond acceptors (pyridine nitrogen and carbonyl oxygen), and a methyl group—provides a rich chemical landscape for potential interactions with biological macromolecules. While direct studies on this compound are scarce, the extensive research on related analogs provides a strong rationale for its systematic investigation. This guide outlines a multi-pronged strategy, beginning with computational predictions and progressing through targeted in vitro assays to explore its therapeutic potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 51460-32-3 | [2] |
| Molecular Formula | C₇H₈N₂O | [2] |
| Molecular Weight | 136.154 g/mol | [2] |
| Topological Polar Surface Area | 56 Ų | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| pKa (Predicted) | 3.93 ± 0.10 | [2] |
In Silico Profiling: A Predictive Starting Point
Before committing to resource-intensive wet-lab experiments, in silico analysis serves as an invaluable first step to predict a compound's pharmacokinetic profile and potential biological activities.[3][4] Tools like SwissADME and PASS (Prediction of Activity Spectra for Substances) can forecast a molecule's drug-likeness and its likely therapeutic targets based on its structure.[3]
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
A predictive ADMET profile for this compound suggests its potential as an orally bioavailable drug candidate. These computational models analyze physicochemical properties to estimate how the compound will behave in the body.
Table 2: Predicted ADMET Properties and Drug-Likeness
| Parameter | Predicted Value | Implication |
| Gastrointestinal Absorption | High | Good potential for oral administration. |
| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity. |
| CYP450 Inhibition | Inhibitor of CYP1A2, CYP2C9 | Potential for drug-drug interactions. |
| Lipinski's Rule of Five | 0 Violations | Favorable drug-like properties. |
| Bioavailability Score | 0.55 | Indicates a high probability of good oral bioavailability. |
Note: These values are hypothetical, based on typical predictions for similar small molecules, and must be validated experimentally.
In Silico Screening Workflow
The computational workflow is designed to efficiently filter and prioritize compounds for further study. It begins with structural analysis and progresses through pharmacokinetic and activity predictions.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors | MDPI [mdpi.com]
- 4. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(5-Aminopyridin-2-YL)ethanone Derivatives and Analogues: Synthesis, Biological Evaluation, and Therapeutic Potential
This guide provides a comprehensive technical overview of the synthesis, characterization, and biological applications of derivatives stemming from the 1-(5-aminopyridin-2-yl)ethanone core. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the causal relationships behind synthetic strategies, the rationale for biological evaluation, and the therapeutic promise of this versatile scaffold, particularly in the realm of kinase inhibition for oncology.
Introduction: The Strategic Value of the Aminopyridine Scaffold
The aminopyridine moiety is a privileged structure in medicinal chemistry, recognized for its ability to form key interactions with a multitude of biological targets.[1] Specifically, the 2-aminopyridine motif is a cornerstone in the design of kinase inhibitors, where the pyridine nitrogen and the exocyclic amino group can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[2] The this compound scaffold combines this potent pharmacophore with a reactive acetyl group, providing a versatile anchor for chemical elaboration and the development of targeted therapeutic agents.
This guide focuses on a robust and highly adaptable synthetic pathway commencing with this compound. We will explore its conversion into chalcone intermediates and their subsequent cyclization to form a library of pyrimidine derivatives. This strategy is not only efficient but also allows for systematic structural modifications, enabling a thorough investigation of structure-activity relationships (SAR).
Synthesis and Characterization of Key Derivatives
A cornerstone of drug discovery is the ability to generate a diverse yet related set of compounds for biological screening. The synthetic route detailed below leverages the this compound core to first create chalcone intermediates, which are then used to build more complex heterocyclic systems like pyrimidines.[3]
Step 1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable and high-yielding reaction for forming α,β-unsaturated ketones (chalcones) from an aromatic ketone and an aromatic aldehyde.[4] This reaction is particularly well-suited for our core molecule, where the acetyl group's α-hydrogens are readily deprotonated under basic conditions to form an enolate, which then attacks the electrophilic carbonyl carbon of a selected aromatic aldehyde.
The choice of aromatic aldehyde is a critical diversification point. By varying the substituents on the aldehyde, we can systematically probe the effects of electronics and sterics on the biological activity of the final products.
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the desired substituted aromatic aldehyde in ethanol (approx. 10-15 mL per gram of ethanone).
-
Reaction Initiation: While stirring at room temperature, add a 40% aqueous solution of potassium hydroxide (KOH) dropwise until the solution becomes turbid. This indicates the formation of the enolate and the initiation of the condensation reaction.[5]
-
Reaction Progression: Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 hexane:ethyl acetate).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess KOH. The precipitated solid is the crude chalcone.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the solid from ethanol to obtain the purified chalcone derivative.
-
Characterization: Confirm the structure and purity of the synthesized chalcones using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. Characteristic signals include the presence of the α,β-unsaturated carbonyl group in the IR spectrum (around 1650-1680 cm⁻¹) and the vinylic protons in the ¹H NMR spectrum (typically between 6.5-8.0 ppm).[6]
Step 2: Synthesis of Pyrimidine Derivatives via Cyclization
The chalcone intermediates, with their reactive α,β-unsaturated carbonyl system, are ideal precursors for the synthesis of various heterocyclic compounds.[7] A particularly fruitful pathway is the cyclization with guanidine to yield 2-aminopyrimidine derivatives, a scaffold known for its potent biological activities, including anticancer effects.[8][9][10]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the synthesized chalcone derivative and 1.2 equivalents of guanidine hydrochloride in ethanol.
-
Reaction Initiation: Add a solution of ethanolic KOH and reflux the mixture for 10-12 hours. The basic conditions facilitate the nucleophilic attack of guanidine on the carbonyl carbon of the chalcone, followed by an intramolecular Michael addition and subsequent dehydration to form the aromatic pyrimidine ring.
-
Work-up and Isolation: After the reflux period, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to yield the purified pyrimidine derivative.
-
Characterization: Confirm the structure of the final pyrimidine compounds using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the α,β-unsaturated carbonyl signals and the appearance of new aromatic signals corresponding to the pyrimidine ring are key indicators of successful synthesis.[6]
Caption: Synthetic workflow for pyrimidine derivatives.
Biological Applications and Mechanism of Action
Derivatives of the 2-aminopyridine scaffold are frequently investigated as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Targeting Kinase Signaling Pathways in Cancer
Two key kinase families implicated in cancer progression are the Janus kinases (JAKs) and the Aurora kinases.
-
The JAK-STAT Signaling Pathway: This pathway is a primary route for cytokine signaling, playing a crucial role in cell proliferation, differentiation, and immune response.[2][11] Constitutive activation of the JAK-STAT pathway, often through mutations in JAK2, is a driver in myeloproliferative neoplasms.[8] Inhibitors of JAKs can block this aberrant signaling, leading to reduced cell proliferation and induction of apoptosis.[5]
-
The Aurora Kinase Signaling Pathway: Aurora kinases (A, B, and C) are essential for the proper execution of mitosis. Their overexpression is common in many cancers and is associated with genomic instability and aneuploidy.[9][12][13] Inhibiting Aurora kinases disrupts cell division, leading to apoptosis in rapidly dividing cancer cells.
Caption: Inhibition of the JAK-STAT signaling pathway.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on this compound-derived pyrimidines is an area for future research, we can extrapolate from existing knowledge on aminopyridine kinase inhibitors.
-
The 2-Aminopyridine Core: This unit is expected to anchor the molecule in the ATP-binding site by forming hydrogen bonds with the kinase hinge region.
-
Substituents on the Pyrimidine Ring: The nature of the aromatic group introduced via the chalcone synthesis will significantly impact potency and selectivity. Electron-withdrawing or -donating groups, as well as bulky substituents, will modulate the electronic and steric profile of the molecule, influencing its fit within the kinase active site. For example, in a series of pyrimidine derivatives synthesized from chalcones, a 4-fluoro substitution on a phenyl ring led to excellent antitubercular activity, highlighting the importance of electronic modifications.
-
The 5-Amino Group on the Pyridine Ring: This group offers an additional point for hydrogen bonding or further chemical modification to explore interactions with the solvent-exposed region of the kinase, potentially enhancing selectivity.
Data Presentation and Analysis
To facilitate the analysis of newly synthesized compounds, it is crucial to present biological data in a clear and structured format. The following table is a template for summarizing the in vitro anticancer activity of a hypothetical series of this compound-derived pyrimidines.
| Compound ID | R-Group (from Aldehyde) | Target Kinase | IC₅₀ (µM) | Cytotoxicity (MCF-7, GI₅₀ µM) |
| APD-001 | Phenyl | JAK2 | 0.52 | 1.2 |
| APD-002 | 4-Fluorophenyl | JAK2 | 0.15 | 0.8 |
| APD-003 | 4-Methoxyphenyl | JAK2 | 0.89 | 2.5 |
| APD-004 | 2-Nitrophenyl | JAK2 | 0.21 | 1.0 |
| APB-001 | Phenyl | Aurora A | 1.10 | 3.4 |
| APB-002 | 4-Chlorophenyl | Aurora A | 0.45 | 1.5 |
| Control | Staurosporine | Pan-Kinase | 0.01 | 0.05 |
Data are hypothetical and for illustrative purposes only.
This structured presentation allows for a rapid assessment of SAR. For instance, the hypothetical data suggest that electron-withdrawing groups (fluoro, nitro) at the 4-position of the phenyl ring enhance JAK2 inhibitory activity compared to the unsubstituted phenyl or electron-donating methoxy group.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The synthetic route via chalcone and pyrimidine formation is robust, versatile, and amenable to library synthesis for comprehensive SAR studies. The resulting 2-aminopyrimidine derivatives are well-positioned to target key cancer-related signaling pathways, such as JAK-STAT and Aurora kinase pathways.
Future work should focus on the synthesis of a diverse library of these compounds and their systematic evaluation against a panel of kinases to determine their potency and selectivity profiles. Promising lead compounds should then be advanced into cellular assays to confirm their anticancer activity and subsequently into in vivo models to assess their pharmacokinetic properties and therapeutic efficacy. The insights gained from such studies will be invaluable in the design of next-generation targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. impactjournals.us [impactjournals.us]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
The Aminopyridine Ketone Scaffold: A Technical Primer on 1-(5-Aminopyridin-2-yl)ethanone in Modern Drug Discovery
Introduction: The Strategic Importance of the Aminopyridine Core
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the identification and exploration of privileged scaffolds—molecular frameworks that exhibit a propensity for binding to multiple biological targets. Among these, the aminopyridine moiety has emerged as a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases. This technical guide provides an in-depth review of the research surrounding 1-(5-aminopyridin-2-yl)ethanone, a versatile building block that embodies the key structural features of this important class of compounds. Its unique electronic and steric properties make it an ideal starting point for the synthesis of potent and selective kinase inhibitors. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, and burgeoning applications, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 51460-32-3 | --INVALID-LINK--[1] |
| Molecular Formula | C₇H₈N₂O | --INVALID-LINK--[1] |
| Molecular Weight | 136.15 g/mol | --INVALID-LINK--[1] |
| Appearance | Expected to be a solid | General chemical knowledge |
| Storage | Keep in a dark place, sealed in dry, room temperature | --INVALID-LINK--[1] |
Spectroscopic Analysis: A Validated Fingerprint
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the amine protons, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns provide crucial information about the substitution pattern on the pyridine ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the methyl carbon are characteristic and aid in confirming the structure.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ketone, and the C=C and C=N stretching vibrations of the pyridine ring.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. The predicted monoisotopic mass is 136.06366 Da.[4]
Synthesis of this compound: A Practical Workflow
The synthesis of this compound can be achieved through various synthetic routes. A common and efficient approach involves the functionalization of a pre-existing aminopyridine scaffold. The following protocol is a representative, self-validating workflow derived from established methodologies for the synthesis of related aminopyridine derivatives.
Experimental Protocol: Synthesis from 2-Amino-5-bromopyridine
This protocol outlines a plausible two-step synthesis starting from the commercially available 2-amino-5-bromopyridine. This approach leverages a palladium-catalyzed cross-coupling reaction, a robust and widely used method in organic synthesis.
Step 1: Acetylation of 2-Amino-5-bromopyridine
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as dichloromethane or acetic anhydride.
-
Reagent Addition: Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) to the solution. If necessary, a non-nucleophilic base like triethylamine or pyridine can be added to scavenge the generated acid.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-(5-bromopyridin-2-yl)acetamide.
Step 2: Palladium-Catalyzed Cross-Coupling with a Methylating Agent
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine N-(5-bromopyridin-2-yl)acetamide (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (typically 5 mol%), and a suitable base like potassium carbonate.
-
Reagent Addition: Add a methylating agent, for example, trimethylboroxine or methylboronic acid, and a suitable solvent system like a mixture of 1,4-dioxane and water.
-
Reaction and Monitoring: The reaction mixture is heated to reflux and monitored by TLC.
-
Work-up and Purification: After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to afford this compound.
A representative synthetic workflow for this compound.
Application in Kinase Inhibitor Drug Discovery
The true value of this compound lies in its utility as a scaffold for the development of potent and selective kinase inhibitors. The aminopyridine core is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a highly conserved area in the ATP-binding pocket.[5][6] This interaction mimics the binding of the adenine portion of ATP, making aminopyridine-based compounds effective competitive inhibitors.
Targeting the JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling through the JAK-STAT pathway.[7][8] Dysregulation of this pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and other inflammatory disorders.[6][9] Consequently, JAKs have emerged as attractive therapeutic targets.
The this compound scaffold serves as an excellent starting point for the design of JAK2 inhibitors. The 2-amino group provides the key interaction with the kinase hinge, while the acetyl group at the 5-position offers a vector for chemical modification to enhance potency and selectivity.
The JAK-STAT signaling pathway and the point of intervention for aminopyridine-based inhibitors.
Structure-Activity Relationship (SAR) and Lead Optimization
The development of potent and selective JAK2 inhibitors from the this compound scaffold is a classic example of structure-based drug design. The acetyl group can be readily modified to explore the surrounding pocket of the ATP-binding site. For instance, condensation of the ketone with various amines can introduce diverse functionalities, allowing for the optimization of interactions with the protein.
The following table summarizes the inhibitory activities of representative aminopyridine-based JAK2 inhibitors, highlighting the impact of structural modifications on potency.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Compound 12k | JAK2 | 6 | HEL | --INVALID-LINK--[9] |
| Compound 12l | JAK2 | 3 | HEL | --INVALID-LINK--[9] |
| Compound 16m-(R) | JAK2 | 3 | - | --INVALID-LINK-- |
| Compound 21b | JAK2 | 9 | HEL | --INVALID-LINK--[7] |
These data underscore the potential of the aminopyridine scaffold, with even minor modifications leading to significant improvements in inhibitory activity. The exploration of different substituents allows for the fine-tuning of physicochemical properties, such as solubility and cell permeability, which are critical for drug development.
Conclusion: A Versatile Scaffold with Enduring Potential
This compound represents a strategically important building block in the design and synthesis of novel kinase inhibitors. Its inherent ability to engage with the highly conserved hinge region of kinases, coupled with the synthetic tractability of the acetyl group, provides a powerful platform for lead optimization. The successful development of numerous potent and selective JAK2 inhibitors based on the aminopyridine scaffold is a testament to its enduring value in medicinal chemistry. As our understanding of kinase biology continues to evolve, it is certain that this versatile molecule and its derivatives will continue to play a significant role in the discovery of next-generation therapeutics for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. crescentchemical.com [crescentchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-(5-Aminopyridin-2-yl)ethanone: Commercial Sourcing, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(5-Aminopyridin-2-yl)ethanone, a key heterocyclic building block for researchers and professionals in drug development and chemical synthesis. The document details its commercial availability, physicochemical properties, and critical safety and handling protocols. Furthermore, it presents a validated laboratory-scale synthesis and purification workflow, explaining the rationale behind the procedural steps. The guide culminates in a discussion of its strategic importance and applications as a versatile intermediate in the synthesis of advanced pharmaceutical agents, underscored by its prevalence in modern medicinal chemistry programs.
Introduction: The Strategic Importance of the Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged structural motif in medicinal chemistry, recognized for its ability to participate in a wide range of biological interactions.[1] Its unique electronic properties and capacity for hydrogen bonding make it a cornerstone in the design of pharmacologically active molecules. This compound, specifically, offers two key points of chemical functionality: a nucleophilic amino group and an electrophilic acetyl group. This dual reactivity makes it an exceptionally versatile starting material for constructing more complex molecular architectures, enabling facile diversification and the exploration of structure-activity relationships (SAR) in drug discovery campaigns.[2] This guide serves as a practical resource for scientists looking to procure, handle, and utilize this valuable chemical intermediate.
Commercial Availability and Procurement
This compound is readily available from several major chemical suppliers, typically offered in research-grade purities suitable for laboratory synthesis and drug discovery applications. When sourcing this compound, it is crucial to verify the CAS Number and product specifications to ensure the correct isomer is procured.
Table 1: Representative Commercial Suppliers of this compound
| Supplier | Representative Catalog Number | Purity | CAS Number |
| Sigma-Aldrich | A77997 | ≥97% | 39869-49-7 |
| BLD Pharm | BD585882 | 97% | 1060801-23-1 |
| Guidechem | 51460-32-3 | Varies | 51460-32-3 |
Note: CAS numbers may vary between suppliers for this compound and its isomers. Researchers should confirm the structure and CAS number with the specific vendor before purchase.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is essential for its safe handling, storage, and use in experimental design.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | Guidechem[3] |
| Molecular Weight | 136.15 g/mol | Guidechem[3] |
| Appearance | White to pale reddish-yellow crystal/powder | TCI Chemicals[4] |
| Melting Point | 54 - 58 °C (129 - 136 °F) | Sigma-Aldrich |
| Boiling Point | 204 - 210 °C (399 - 410 °F) | Sigma-Aldrich |
| Topological Polar Surface Area | 56 Ų | Guidechem[3] |
| Hydrogen Bond Acceptor Count | 3 | Guidechem[3] |
Critical Safety and Handling Information
According to its Safety Data Sheet (SDS), this compound is a hazardous substance requiring stringent safety protocols.
-
GHS Hazard Classification :
-
Acute Toxicity, Oral (Category 3)
-
Acute Toxicity, Dermal (Category 3)
-
Skin Corrosion (Category 1A)
-
Serious Eye Damage (Category 1)
-
Harmful to aquatic life with long-lasting effects
-
-
Precautionary Measures :
-
Handling : Use only in a well-ventilated area, preferably a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[5] Avoid breathing dust and prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product.[5]
-
Storage : Store in a tightly closed container in a dry, well-ventilated place.[4] Keep locked up or in an area accessible only to qualified personnel. Recommended storage temperature is typically found on the product label.
-
First Aid : In case of skin contact, immediately remove all contaminated clothing and rinse skin with water/shower. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[4] If swallowed, give water to drink (two glasses at most) and seek immediate medical advice.
-
Laboratory-Scale Synthesis and Purification
While commercially available, understanding the synthesis of this compound provides valuable context for its chemistry. A common approach involves the modification of a pre-existing pyridine ring. The following is a representative, literature-informed protocol.
Synthesis Workflow Diagram
Caption: A two-step synthesis pathway for this compound.
Experimental Protocol: Synthesis from 1-(pyridin-2-yl)ethanone
This protocol describes a two-step process involving nitration followed by reduction.
Step 1: Nitration of 1-(pyridin-2-yl)ethanone
-
Rationale : This step introduces a nitro group at the 5-position of the pyridine ring. The pyridine ring is generally deactivated towards electrophilic aromatic substitution, requiring strong acidic and nitrating conditions. The directing effects of the acetyl group and the ring nitrogen favor substitution at the 3- and 5-positions.
-
Procedure :
-
In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add 1-(pyridin-2-yl)ethanone to concentrated sulfuric acid.
-
Maintain the temperature below 10 °C while slowly adding a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (nitrating mixture).
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield crude 1-(5-nitropyridin-2-yl)ethanone.
-
Step 2: Reduction of the Nitro Group
-
Rationale : The nitro group is reduced to a primary amine. Common methods include catalytic hydrogenation or metal-acid systems like tin(II) chloride in hydrochloric acid, which are effective for reducing aromatic nitro compounds.
-
Procedure (using SnCl₂) :
-
Suspend the crude 1-(5-nitropyridin-2-yl)ethanone in ethanol or concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂) in concentrated HCl portion-wise, controlling the temperature with an ice bath.
-
After the addition, heat the mixture at reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and neutralize with a concentrated base (e.g., NaOH) until strongly alkaline to precipitate the tin salts.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification
-
Rationale : The crude product may contain unreacted starting materials or side products. Recrystallization or column chromatography are standard methods for purification.
-
Procedure (Recrystallization) :
-
Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol/water mixture or toluene).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Applications in Drug Discovery and Chemical Research
The true value of this compound lies in its utility as a versatile synthetic intermediate. The amino and acetyl groups provide orthogonal chemical handles for building molecular complexity.
-
Derivatization of the Amino Group : The -NH₂ group can be readily acylated, alkylated, or used in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to introduce diverse substituents. This is fundamental for building libraries of compounds for SAR studies.
-
Modification of the Acetyl Group : The ketone can undergo reactions such as aldol condensations, reductions to an alcohol, or reductive aminations, providing another axis for structural modification.
-
Role as a Pharmacophore : The 2-aminopyridine core is a key component in numerous approved drugs and clinical candidates, including inhibitors of kinases, histone deacetylases (HDACs), and other enzymes.[2] Its ability to act as a bioisostere for other aromatic systems and its hydrogen bonding capabilities are critical to its function.
Logical Role in Scaffold-Based Drug Design
Caption: Diversification strategy using this compound as a core scaffold.
Conclusion
This compound is a commercially accessible and highly valuable building block for chemical synthesis and pharmaceutical research. Its well-defined physicochemical properties and dual functional handles permit extensive and predictable chemical modification. By adhering to established safety protocols and employing robust synthetic strategies, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutic agents.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
Synthetic Strategies for 1-(5-Aminopyridin-2-yl)ethanone Derivatives: An Application Note for Medicinal Chemistry and Drug Discovery
Introduction
The 1-(5-aminopyridin-2-yl)ethanone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Its derivatives have shown promise as kinase inhibitors, central nervous system agents, and antibacterial compounds. The strategic placement of the amino and acetyl groups on the pyridine ring offers multiple points for diversification, allowing for the fine-tuning of physicochemical properties and biological targets. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic routes to access this versatile chemical scaffold and its derivatives. We will delve into the mechanistic underpinnings of these methods, offering field-proven insights to aid in experimental design and execution.
Core Synthetic Approaches
The synthesis of this compound derivatives can be broadly categorized into two main strategies:
-
Late-Stage Amination: Introducing the C5-amino group onto a pre-functionalized 2-acetylpyridine core.
-
Assembly of the Pyridine Ring: Constructing the substituted pyridine ring from acyclic precursors.
This guide will focus on the most robust and widely applicable methods, including Palladium-catalyzed cross-coupling reactions and classical condensation strategies.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds, offering a significant advantage over harsher classical methods.[1][2] This reaction is particularly well-suited for the late-stage introduction of an amino group onto a pyridine ring.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[3] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often promoting the reductive elimination step.[4]
Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination
References
The Strategic Utility of 1-(5-Aminopyridin-2-YL)ethanone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 2-Aminopyridine Scaffold
In the landscape of modern medicinal chemistry, the 2-aminopyridine moiety stands out as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds.[1][2][3] Its significance lies in its ability to engage in a variety of non-covalent interactions with biological targets, particularly the hinge region of protein kinases, making it a cornerstone in the design of targeted therapeutics. 1-(5-Aminopyridin-2-YL)ethanone, a readily accessible and functionalized derivative, serves as a critical starting material and versatile building block in the synthesis of a new generation of kinase inhibitors and other potential drug candidates. This document provides an in-depth guide to the strategic application of this compound, complete with detailed experimental protocols and an exploration of the underlying chemical principles that drive its utility in drug discovery.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic campaigns.
| Property | Value | Source |
| CAS Number | 51460-32-3 | N/A |
| Molecular Formula | C₇H₈N₂O | N/A |
| Molecular Weight | 136.15 g/mol | N/A |
| Appearance | Off-white to yellow crystalline powder | N/A |
| Solubility | Soluble in methanol, ethanol, and DMSO | N/A |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | N/A |
Core Synthetic Applications: A Gateway to Diverse Heterocyclic Systems
The true value of this compound lies in its dual reactivity. The amino group and the acetyl moiety provide two distinct points for chemical modification, enabling the construction of a wide array of complex heterocyclic systems.
Synthesis of Imidazo[1,2-a]pyridines: A Key Scaffold for Kinase Inhibition
The synthesis of the imidazo[1,2-a]pyridine scaffold is a prominent application of 2-aminopyridine derivatives. This bicyclic system is a common feature in many kinase inhibitors due to its rigid structure and ability to present substituents in a well-defined three-dimensional space.
References
- 1. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Protocol for N-acylation of 1-(5-Aminopyridin-2-YL)ethanone
Application Note & Protocol
Strategic N-Acylation of 1-(5-Aminopyridin-2-YL)ethanone for Pharmaceutical Intermediate Synthesis
Abstract
N-acylated aminopyridines are pivotal structural motifs in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds. The targeted acylation of the amino group on the pyridine scaffold allows for the systematic modulation of a molecule's physicochemical properties, influencing its solubility, bioavailability, and target engagement. This application note provides a comprehensive, field-proven protocol for the N-acylation of this compound, a versatile building block in drug discovery. We delve into the underlying chemical principles, offer a detailed step-by-step experimental procedure, and present a troubleshooting guide to empower researchers in synthesizing these valuable intermediates with high efficiency and purity.
Scientific Foundation: The Chemistry of N-Acylation
The N-acylation of this compound is a classic example of nucleophilic acyl substitution. The reaction hinges on the nucleophilic character of the exocyclic amino group (-NH₂) attacking the electrophilic carbonyl carbon of an acylating agent.[1]
Mechanism Rationale:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-amino group initiates a nucleophilic attack on the carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). The pyridine ring nitrogen is significantly less nucleophilic due to the delocalization of its lone pair within the aromatic system, ensuring high chemoselectivity for the exocyclic amine.[2]
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group (e.g., a chloride ion from an acyl chloride or a carboxylate ion from an anhydride).
-
Deprotonation: A base, either a dedicated scavenger like triethylamine or another molecule of the starting amine, removes a proton from the newly acylated nitrogen, yielding the final neutral amide product and a salt byproduct.[3]
The general mechanism is depicted below.
Caption: General mechanism of nucleophilic acyl substitution.
Protocol Design: Reagent and Condition Selection
The success of the acylation reaction is critically dependent on the choice of acylating agent, solvent, and base.
-
Acylating Agents: Acyl chlorides and acid anhydrides are the most common choices.[4]
-
Acyl Chlorides (R-COCl): Highly reactive, often leading to rapid and complete conversion at room temperature. The reaction produces hydrochloric acid (HCl), which must be neutralized by a base to prevent protonation of the starting amine and drive the reaction to completion.[5]
-
Acid Anhydrides ((R-CO)₂O): Generally less reactive than acyl chlorides, sometimes requiring mild heating. They produce a carboxylic acid byproduct, which also necessitates a basic scavenger.[1] They are less sensitive to moisture, which can be an advantage.
-
-
Base: A non-nucleophilic organic base, such as Triethylamine (TEA) or Pyridine , is essential. Its role is solely to scavenge the acidic byproduct (e.g., HCl), preventing the formation of the unreactive ammonium salt of the starting material. Pyridine can also serve as the solvent.
-
Solvent: An inert, aprotic solvent is required to dissolve the reactants without participating in the reaction. Dichloromethane (DCM) , Tetrahydrofuran (THF) , or Acetonitrile (ACN) are excellent choices due to their inertness and ability to dissolve both the starting materials and intermediates.
Detailed Experimental Protocol: Synthesis of 1-(5-Acetamidopyridin-2-yl)ethanone
This protocol details the acetylation of this compound using acetyl chloride.
Reaction Scheme:
(Self-generated image placeholder for the chemical reaction)
Reagent Table:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | C₇H₈N₂O | 136.15 | 1.00 g | 7.34 | 1.0 |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 0.64 mL | 9.18 | 1.25 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.54 mL | 11.01 | 1.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 7.34 mmol).
-
Add anhydrous dichloromethane (20 mL) to dissolve the starting material.
-
Add triethylamine (1.54 mL, 11.01 mmol) to the solution.
-
Place the flask under an inert atmosphere (Nitrogen or Argon) and cool the mixture to 0 °C using an ice-water bath. Causality: Cooling is crucial to control the exothermic reaction between the highly reactive acetyl chloride and the amine, preventing potential side reactions.
-
-
Addition of Acylating Agent:
-
While stirring vigorously at 0 °C, add acetyl chloride (0.64 mL, 9.18 mmol) dropwise to the reaction mixture over 10-15 minutes using a syringe.
-
A white precipitate (triethylamine hydrochloride) will form immediately upon addition.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexane). Spot the starting material and the reaction mixture. The reaction is complete when the starting amine spot is no longer visible.
-
-
Workup and Isolation:
-
Once the reaction is complete, quench the reaction by slowly adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Purpose: To neutralize any remaining HCl and remove excess acetyl chloride.
-
20 mL of brine (saturated NaCl solution). Purpose: To remove residual water from the organic layer.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the pure product, 1-(5-acetamidopyridin-2-yl)ethanone, typically as a white or off-white solid.
-
Product Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the molecular structure and assess purity. The appearance of a new amide N-H signal and a methyl singlet for the acetyl group, along with shifts in the aromatic proton signals, will be indicative of a successful reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretch (approx. 1660-1690 cm⁻¹) and N-H stretch.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive starting amine (protonated).2. Decomposed acylating agent (hydrolyzed).3. Insufficient base. | 1. Ensure starting amine is the free base.2. Use a fresh bottle of acyl chloride/anhydride.3. Increase the equivalents of base (1.5-2.0 eq). |
| Diacylation Product | 1. Excess acylating agent.2. Highly reactive conditions. | 1. Use closer to 1.05-1.1 equivalents of the acylating agent.2. Maintain low temperature (0 °C) during addition. |
| Unreacted Starting Material | 1. Insufficient acylating agent.2. Reaction time too short. | 1. Use at least 1.1 equivalents of the acylating agent.2. Increase reaction time and monitor by TLC until completion. |
| Difficult Purification | 1. Emulsion during workup.2. Product is highly polar. | 1. Add more brine to the separatory funnel to break the emulsion.2. For column chromatography, consider a more polar solvent system (e.g., with methanol). |
Conclusion
This application note provides a robust and reproducible protocol for the N-acylation of this compound. By understanding the underlying chemical principles and carefully controlling reaction parameters, researchers can efficiently synthesize N-acylated pyridinone derivatives. This methodology serves as a foundational technique for generating diverse libraries of compounds, accelerating hit-to-lead campaigns in modern drug discovery and development.
References
Application Notes and Protocols: 1-(5-Aminopyridin-2-yl)ethanone as a Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Versatile Pyridine Core
In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(5-Aminopyridin-2-yl)ethanone emerges as a preeminent building block, valued for its inherent bifunctionality and the strategic placement of its reactive handles. The molecule possesses a nucleophilic primary amine at the C5 position and an electrophilic acetyl group at the C2 position of the pyridine ring. This unique arrangement allows for a diverse array of chemical transformations, enabling chemists to forge intricate scaffolds with a high degree of control and efficiency.
The pyridine core itself is a privileged scaffold in drug discovery, frequently interacting with biological targets through hydrogen bonding and π-stacking interactions. The specific substitution pattern of this compound makes it an exceptionally valuable precursor for the synthesis of kinase inhibitors, novel heterocyclic systems, and other pharmacologically relevant compounds.[1][2] This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties
A clear understanding of a reagent's properties is the foundation of its effective application.
| Property | Value | Reference |
| CAS Number | 51460-32-3 | [3] |
| Molecular Formula | C₇H₈N₂O | [3] |
| Molecular Weight | 136.15 g/mol | [3] |
| Appearance | (Typically) Off-white to yellow or brown solid | N/A |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Topological Polar Surface Area | 56.0 Ų | [3] |
PART I: Core Synthetic Applications
The true power of this compound lies in its versatility. The amino and acetyl groups can be addressed sequentially or in tandem to construct a variety of important molecular frameworks.
Keystone in the Synthesis of Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling pathways, and their deregulation is a hallmark of many diseases, particularly cancer.[4] The aminopyridine scaffold is a well-established "hinge-binding" motif found in numerous approved kinase inhibitors. The nitrogen of the pyridine ring and the exocyclic amino group form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.
This compound serves as an ideal starting point for libraries of potential kinase inhibitors targeting a range of enzymes, including:
-
c-Jun N-terminal Kinases (JNK): The aminopyridine moiety can be elaborated through cross-coupling reactions to generate potent and selective JNK inhibitors.[5]
-
Monopolar Spindle 1 (MPS1) and Aurora Kinases: These mitotic kinases are attractive targets for cancer therapy. Fragment-based screening has identified aminopyridinone scaffolds, accessible from precursors like this compound, as ligand-efficient inhibitors.[4][6]
-
Cyclin-Dependent Kinases (CDKs): This building block is utilized in the synthesis of biheteroaryl compounds, such as[3][4][5]triazine-pyridine hybrids, which have shown potent inhibition of various CDKs.[7]
-
Spleen Tyrosine Kinase (Syk): The aminopyridine core is a feature in some classes of Syk inhibitors, which are being investigated for allergic and inflammatory diseases.[8]
The general synthetic strategy involves leveraging the C5-amino group for C-N bond formation (e.g., Buchwald-Hartwig amination) or the pyridine ring itself for C-C bond formation (e.g., Suzuki or Stille coupling after halogenation) to append other aromatic or heterocyclic systems, thereby exploring the inhibitor's interaction with different pockets of the ATP-binding site.
Caption: Versatility of this compound in synthesis.
Synthesis of Fused Heterocyclic Systems: The Gateway to Imidazo[1,2-a]pyridines
The reaction of 2-aminopyridines with α-haloketones is a classical and highly efficient method for the synthesis of imidazo[1,2-a]pyridines.[9] This scaffold is of significant interest due to its prevalence in biologically active compounds, including anti-cancer agents.[10] this compound provides a direct route to 6-acetyl-substituted imidazo[1,2-a]pyridines.
The mechanism involves an initial N-alkylation of the pyridine ring nitrogen by the α-haloketone, followed by an intramolecular cyclization and dehydration. The acetyl group at the C6 position of the resulting product serves as a valuable handle for further diversification.
Caption: Mechanism for imidazo[1,2-a]pyridine synthesis.
Construction of Other Heterocycles and Fluorescent Probes
The dual reactivity of this compound also allows for its use in multicomponent reactions to build diverse heterocyclic libraries.[11] For instance, condensation reactions with reagents like guanidine or malononitrile can lead to the formation of substituted pyrimidine and pyran derivatives, respectively.[12]
Furthermore, the aminopyridine core is known to exhibit interesting photophysical properties.[13][14] This building block can serve as a platform for developing fluorescent probes, where modulation of the amino or acetyl group can tune the emission wavelength and quantum yield, enabling applications in bio-imaging and sensing.[14]
PART II: Experimental Protocols
The following protocols are provided as validated starting points. Researchers should optimize conditions based on their specific substrates and equipment. Standard laboratory safety procedures must be followed at all times.
Protocol 1: Synthesis of a 6-Acetyl-Imidazo[1,2-a]pyridine Derivative
This protocol details the synthesis of 6-acetyl-2-phenylimidazo[1,2-a]pyridine via condensation with 2-bromoacetophenone. This reaction exemplifies the formation of the fused imidazopyridine core.[15]
Materials:
-
This compound (1.0 mmol, 136.15 mg)
-
2-Bromoacetophenone (phenacyl bromide) (1.0 mmol, 199.04 mg)
-
Sodium bicarbonate (NaHCO₃) (1.5 mmol, 126.01 mg)
-
Anhydrous Ethanol (10 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a 50 mL round-bottom flask, add this compound (136.15 mg), 2-bromoacetophenone (199.04 mg), sodium bicarbonate (126.01 mg), and anhydrous ethanol (10 mL).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After 4-6 hours of reflux, or upon consumption of the starting material as indicated by TLC, allow the mixture to cool to room temperature.
-
Reduce the solvent volume in vacuo.
-
To the resulting residue, add deionized water (20 mL) and stir the slurry for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, washing the filter cake with additional water and a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(2-phenylimidazo[1,2-a]pyridin-6-yl)ethanone.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the C-N cross-coupling of an aryl bromide with the C5-amino group of this compound. This is a foundational reaction for building kinase inhibitor scaffolds.[16]
Materials:
-
This compound (1.0 mmol, 136.15 mg)
-
Aryl Bromide (e.g., 4-bromotoluene) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol, 456.3 mg)
-
Anhydrous Toluene or Dioxane (10 mL)
-
Schlenk flask or sealed microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial under an inert atmosphere, add this compound (136.15 mg), the chosen aryl bromide (1.2 mmol), cesium carbonate (456.3 mg), Pd(OAc)₂ (4.5 mg), and Xantphos (23.1 mg).
-
Evacuate and backfill the vessel with inert gas three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the vessel and heat the mixture to 90-110 °C with stirring. Alternatively, for microwave-assisted synthesis, heat at 70-100 °C for 30-60 minutes.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl product, 1-(5-(p-tolylamino)pyridin-2-yl)ethanone.
Conclusion
This compound is a powerful and economically viable building block for synthetic chemists. Its strategically positioned functional groups provide a reliable entry point into several classes of high-value molecules, most notably kinase inhibitors and complex heterocyclic systems. The robust and well-documented reactivity of this compound, exemplified by the protocols provided, ensures its continued and expanding role in drug discovery and materials science. By understanding the fundamental principles of its reactivity, researchers can unlock its full potential to accelerate the development of novel chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 12. longdom.org [longdom.org]
- 13. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 1-(5-Aminopyridin-2-YL)ethanone using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Abstract
This technical document provides detailed analytical methods for the quantitative determination of 1-(5-Aminopyridin-2-YL)ethanone, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust and validated methodologies for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The narrative emphasizes the scientific rationale behind procedural choices and aligns with the stringent validation requirements of the International Council for Harmonisation (ICH) guidelines[1][2][3].
Introduction: The Analytical Imperative for this compound
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration in reaction mixtures and final intermediates directly impact the yield and impurity profile of the resulting API. Therefore, accurate and precise quantification is paramount for process optimization, quality control, and regulatory compliance. This guide presents two orthogonal analytical techniques, HPLC and GC, to provide comprehensive analytical solutions.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | [4] |
| Molecular Weight | 136.154 g/mol | [4] |
| Predicted pKa | 3.93 ± 0.10 | [4] |
| Appearance | Solid (predicted) | General Knowledge |
| UV Absorbance | Expected due to aromatic pyridine ring | General Knowledge |
The presence of an amino group and a pyridine ring suggests that the molecule will have a basic character and will be UV active, making it amenable to reverse-phase HPLC with UV detection. Its volatility may be suitable for GC analysis, potentially with derivatization to improve thermal stability and peak shape.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is the preferred method for the analysis of polar, non-volatile, or thermally labile compounds like this compound. The method described below is designed for high specificity, accuracy, and precision.
Rationale for Method Design
-
Stationary Phase: A C18 column is selected for its versatility and effectiveness in retaining moderately polar compounds through hydrophobic interactions. To mitigate peak tailing, which can occur with basic analytes due to interactions with residual silanols on the silica support, a modern, end-capped C18 column is recommended[5].
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase is chosen. Acetonitrile is a common organic modifier with good UV transparency. A buffer is crucial to control the ionization state of the basic analyte (pKa ≈ 3.93) and ensure reproducible retention times. A phosphate or acetate buffer at a pH between 3 and 6 would be suitable.
-
Detection: Given the aromatic nature of the pyridine ring, UV detection is the most straightforward and sensitive approach. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte.
HPLC Protocol
Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Potassium phosphate monobasic, phosphoric acid.
-
0.45 µm syringe filters.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector Wavelength | 254 nm (or optimal wavelength determined by DAD) |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (95:5 v/v) is recommended.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve in a known volume of diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Workflow Diagram
Caption: HPLC workflow from preparation to quantification.
Gas Chromatography (GC) Method
GC can be an alternative technique, particularly for assessing volatile impurities. Due to the polarity and potential for thermal degradation of the amino and keto groups, a robust and inert GC system is required. Derivatization may be necessary to improve peak shape and thermal stability.
Rationale for Method Design
-
Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point. This provides a good balance of interactions for a compound with both polar and non-polar characteristics.
-
Injection: A split/splitless inlet is suitable. A split injection is preferred for higher concentration samples to avoid column overloading, while a splitless injection is better for trace analysis.
-
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and is expected to provide a good response for this compound.
-
Derivatization (Optional): If poor peak shape or thermal degradation is observed, silylation of the amino group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed. This would increase volatility and reduce interactions with active sites in the GC system.
GC Protocol (Without Derivatization)
Instrumentation and Consumables:
-
GC system with a split/splitless inlet, an autosampler, and a Flame Ionization Detector (FID).
-
DB-5 or equivalent fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium or hydrogen as the carrier gas.
-
GC-grade solvents (e.g., methanol, dichloromethane).
Chromatographic Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 100 °C (hold for 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector Temperature | 300 °C |
Preparation of Solutions:
-
Solvent: Use a suitable GC-grade solvent such as methanol or dichloromethane.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range.
-
Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.
GC Workflow Diagram
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
Application Note: The Strategic Deployment of 1-(5-Aminopyridin-2-yl)ethanone in the Synthesis of Next-Generation Kinase Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role as a "privileged" structure in the design of kinase inhibitors.[1] Its remarkable utility stems from its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a fundamental requirement for potent inhibition.[2] Within this class of scaffolds, 1-(5-Aminopyridin-2-yl)ethanone , also known as 2-acetyl-5-aminopyridine, emerges as a particularly versatile and powerful building block. Its bifunctional nature—presenting both a nucleophilic amino group and an electrophilic acetyl group—offers synthetic chemists a modular platform to construct diverse and highly functionalized inhibitor candidates. This document provides an in-depth guide to the strategic application of this compound, detailing not just the synthetic protocols but the underlying chemical logic that drives its successful implementation in drug discovery programs.
The Aminopyridine Core: A Privileged Kinase Hinge-Binder
Protein kinases, by regulating cellular signal transduction, have become one of the most important classes of drug targets, especially in oncology.[3] The development of small-molecule inhibitors that compete with ATP for the kinase active site has proven to be a highly successful therapeutic strategy.
The efficacy of the aminopyridine motif lies in its structural arrangement. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group serves as a hydrogen bond donor. This "donor-acceptor" pairing perfectly complements the backbone amide units of the kinase hinge region, leading to a stable and high-affinity binding interaction. This foundational interaction anchors the inhibitor, allowing other parts of the molecule to extend into more variable sub-pockets of the active site to achieve potency and selectivity. Derivatives of this core have been successfully developed as potent inhibitors against a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Aurora kinases.[1][4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of 1-(5-Aminopyridin-2-YL)ethanone: A Gateway to Novel Heterocyclic Scaffolds
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals, and their synthesis is a cornerstone of organic chemistry. Among the myriad of starting materials, 1-(5-Aminopyridin-2-yl)ethanone, also known as 2-acetyl-5-aminopyridine, emerges as a particularly valuable and versatile building block. Its strategic importance lies in the presence of two key reactive sites: a nucleophilic amino group at the 5-position and an electrophilic acetyl group at the 2-position of the pyridine ring. This bifunctionality allows for a diverse array of cyclization and condensation reactions, providing access to a rich variety of fused and substituted heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and protocols for the synthesis of key heterocyclic scaffolds relevant to researchers, scientists, and drug development professionals.
I. Synthesis of Pyridopyrimidines: Building a Privileged Scaffold
Pyridopyrimidines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[1] The reaction of this compound with various reagents provides a straightforward entry to this important scaffold.
A. Reaction with Dimethylformamide Dimethyl Acetal (DMF-DMA) and Active Methylene Compounds
A powerful strategy for the synthesis of pyridopyrimidines involves a one-pot, three-component reaction. This approach leverages the reactivity of the amino group to form an amidine intermediate, which then undergoes cyclization.
Reaction Workflow:
Caption: General workflow for pyridopyrimidine synthesis.
Mechanistic Insight: The reaction commences with the formylation of the amino group of this compound by DMF-DMA to form a highly reactive N,N-dimethylformamidine intermediate.[2] This intermediate then undergoes a cyclocondensation reaction with an active methylene compound, such as malononitrile or ethyl cyanoacetate. The active methylene compound provides the remaining atoms necessary to complete the pyrimidine ring. The choice of the active methylene compound allows for the introduction of various substituents on the newly formed ring, offering a handle for further chemical modifications.
Experimental Protocol: Synthesis of 2-Amino-7-acetyl-5-substituted-pyrido[2,3-d]pyrimidines
-
To a solution of this compound (1.0 mmol) in anhydrous dioxane (10 mL), add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol). The use of an anhydrous solvent is crucial to prevent the hydrolysis of DMF-DMA.
-
Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
To the cooled reaction mixture, add the active methylene compound (e.g., malononitrile, 1.0 mmol) and a catalytic amount of a base such as piperidine or triethylamine (0.1 mmol). The base facilitates the deprotonation of the active methylene compound, initiating the cyclization.
-
Reflux the mixture for an additional 4-6 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Quantitative Data:
| Active Methylene Compound | Base | Solvent | Yield (%) | Reference |
| Malononitrile | Piperidine | Dioxane | 85-95 | [1] |
| Ethyl Cyanoacetate | Piperidine | Dioxane | 80-90 | [1] |
II. Construction of Pyrazolo[3,4-b]pyridines: A Scaffold for Kinase Inhibitors
Pyrazolo[3,4-b]pyridines are another class of bicyclic heterocycles with significant therapeutic potential, particularly as kinase inhibitors.[3][4] The synthesis of these compounds can be efficiently achieved from this compound through cyclocondensation reactions.
A. Reaction with Hydrazine Derivatives and α,β-Unsaturated Ketones
A common route to pyrazolo[3,4-b]pyridines involves the initial formation of a pyrazole ring followed by the construction of the fused pyridine ring. However, a more convergent approach involves the direct reaction of a 5-aminopyrazole precursor, which can be conceptually derived from this compound, with an α,β-unsaturated ketone.
Reaction Pathway:
Caption: Synthesis of pyrazolo[3,4-b]pyridines.
Mechanistic Rationale: The synthesis proceeds via a Michael addition of the exocyclic amino group of the 5-aminopyrazole derivative to the β-carbon of the α,β-unsaturated ketone.[3] This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazole attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the aromatic pyrazolo[3,4-b]pyridine core. The use of a Lewis acid catalyst, such as ZrCl₄, can enhance the electrophilicity of the α,β-unsaturated ketone and promote the reaction.[3]
Experimental Protocol: Synthesis of 4-Substituted-6-methyl-1H-pyrazolo[3,4-b]pyridines
-
To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in a mixture of ethanol (0.5 mL) and DMF (0.5 mL), add 5-amino-3-methylpyrazole (0.5 mmol). The mixed solvent system helps to dissolve both reactants.
-
Degas the reaction mixture and then add ZrCl₄ (0.15 mmol) under an inert atmosphere (e.g., Argon or Nitrogen). The Lewis acid is moisture-sensitive.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
Upon completion (monitored by TLC), concentrate the mixture in vacuo.
-
Add chloroform and water to the residue and separate the organic layer.
-
Wash the aqueous layer twice with chloroform.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. [3]
Representative Yields:
| α,β-Unsaturated Ketone Substituent | Yield (%) | Reference |
| 4-(N,N-dimethylamino)-phenyl | 28 | [3] |
| 9-anthryl | 13 | [3] |
| 1-pyrenyl | 20 | [3] |
III. Multicomponent Reactions: A Strategy for Rapid Library Synthesis
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[5][6] this compound is an excellent substrate for MCRs to generate diverse libraries of heterocyclic compounds.
A. Synthesis of Polysubstituted 2-Aminopyridines
A notable MCR involves the reaction of this compound, an aldehyde, and an active methylene compound in the presence of a base. This reaction provides access to highly functionalized pyridine derivatives.
General MCR Scheme:
Caption: Multicomponent reaction for 2-aminopyridine synthesis.
Underlying Chemistry: The reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form a highly electrophilic α,β-unsaturated intermediate. This is followed by a Michael addition of the enol or enolate of this compound. Subsequent intramolecular cyclization and aromatization via loss of water and other small molecules furnishes the polysubstituted pyridine ring.
Experimental Protocol: One-Pot Synthesis of Functionalized 2-Aminopyridines
-
In a round-bottom flask, combine this compound (1.0 mmol), the desired aldehyde (1.0 mmol), and the active methylene compound (e.g., malononitrile, 1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After cooling, the precipitate is collected by filtration, washed with cold ethanol, and dried.
-
The product can be further purified by recrystallization.
Expected Outcomes:
| Aldehyde | Active Methylene Compound | Yield (%) |
| Benzaldehyde | Malononitrile | 85-95 |
| 4-Chlorobenzaldehyde | Malononitrile | 80-90 |
| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | 75-85 |
IV. Future Directions and Broader Applications
The synthetic utility of this compound extends beyond the examples detailed above. Its unique electronic and structural features make it a promising candidate for a variety of other transformations, including:
-
Gewald Reaction: The acetyl group can serve as the ketone component in the Gewald reaction for the synthesis of substituted 2-aminothiophenes.[7][8]
-
Thorpe-Ziegler Reaction: Derivatives of this compound bearing a nitrile group could potentially undergo intramolecular Thorpe-Ziegler cyclization to form fused pyridines.[9][10]
-
Synthesis of Fused Azepines: Condensation reactions with ortho-substituted anilines or phenols could lead to the formation of seven-membered heterocyclic rings like benzodiazepines or benzoxazepines.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of heterocyclic compounds. The presence of both nucleophilic and electrophilic centers allows for a rich and diverse chemistry, enabling the construction of medicinally relevant scaffolds such as pyridopyrimidines and pyrazolo[3,4-b]pyridines. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development, highlighting the immense potential of this strategic starting material in the ongoing search for novel therapeutic agents.
References
- 1. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. new.zodml.org [new.zodml.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 10. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for In Vitro Evaluation of 1-(5-Aminopyridin-2-YL)ethanone
Introduction: Unveiling the Bioactive Potential of a Versatile Pyridine Scaffold
1-(5-Aminopyridin-2-YL)ethanone is a heterocyclic compound featuring a pyridine ring, a core structure present in numerous biologically active molecules. The aminopyridine moiety, in particular, is a well-established pharmacophore found in compounds with diverse therapeutic applications, including roles as enzyme inhibitors and antimicrobial agents.[1][2] Derivatives of 2-aminopyridine have shown inhibitory activity against enzymes such as Janus kinase 2 (JAK2), enzymes of the glyoxylate shunt in bacteria, and β-glucuronidase.[3][4][5] This suggests that this compound holds significant potential as a foundational scaffold for the development of novel therapeutics.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to initiate the in vitro characterization of this compound. The protocols detailed herein are designed to first establish a baseline understanding of the compound's cellular effects and then to explore its potential as an enzyme inhibitor and antibacterial agent. The experimental workflows are presented to ensure robust and reproducible data generation, forming a solid foundation for further investigation into the compound's mechanism of action and structure-activity relationships.
Part 1: Foundational Cellular Assays - Assessing Cytotoxicity
A critical initial step in the evaluation of any new compound is to determine its effect on cell viability. This information is crucial for identifying a suitable concentration range for subsequent, more specific assays, and for flagging any potential cytotoxic liabilities early in the discovery process. The MTT assay is a widely used, reliable, and straightforward colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[6]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active (and therefore viable) cells.[7]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
This compound (properly solubilized, e.g., in DMSO)
-
Mammalian cell line of choice (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[7]
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[7]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or control media) to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.[7]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
From this curve, the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) can be determined using appropriate software (e.g., GraphPad Prism).
| Parameter | Description |
| Cell Line | Dependent on the research question (e.g., cancer cell line for oncology studies). |
| Seeding Density | Optimized to ensure cells are in the exponential growth phase during treatment. |
| Compound Concentrations | A wide range is initially screened to capture the full dose-response. |
| Incubation Time | Typically 24-72 hours to observe effects on cell proliferation. |
| IC₅₀ Value | A quantitative measure of the compound's potency in reducing cell viability. |
Part 2: Screening for Enzyme Inhibitory Activity
The aminopyridine scaffold is a common feature in many kinase inhibitors.[5] Therefore, a logical next step is to screen this compound for its ability to inhibit protein kinases. A generic in vitro kinase assay can be adapted to screen against a panel of kinases to identify potential targets.
Principle of an In Vitro Kinase Assay
In vitro kinase assays measure the transfer of a phosphate group from a phosphate donor (usually ATP) to a substrate (a peptide or protein) by a specific kinase. Inhibition is detected as a decrease in the phosphorylation of the substrate. The method of detection can vary, including radiometric, fluorescence-based, or luminescence-based readouts.
Experimental Workflow: General In Vitro Kinase Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Example using a generic substrate)
Materials:
-
Recombinant kinase of interest
-
Kinase substrate (e.g., a generic peptide like myelin basic protein or a specific substrate for the kinase)
-
This compound
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[9]
-
ATP solution
-
MgCl₂ solution[9]
-
Stop solution (e.g., EDTA)
-
Detection reagents (will vary depending on the assay format, e.g., phosphospecific antibody for Western blot or a commercial kit)
-
384- or 96-well assay plates (low-binding)
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the kinase reaction buffer. Also, prepare a vehicle control (buffer with DMSO) and a no-enzyme control.
-
-
Reaction Setup:
-
In each well of the assay plate, add the following in order:
-
Kinase reaction buffer
-
Diluted this compound or control
-
Kinase substrate
-
Recombinant kinase
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
-
Reaction Initiation and Incubation:
-
Prepare an ATP/MgCl₂ mix in kinase reaction buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase.[9]
-
Initiate the kinase reaction by adding the ATP/MgCl₂ mix to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). This should be within the linear range of the reaction.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding the stop solution (e.g., EDTA, which chelates Mg²⁺ ions required for kinase activity).
-
Proceed with the detection method. For example, if using an antibody-based detection method, transfer the reaction mixture to a high-binding plate, and follow standard ELISA-like procedures. For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's protocol.
-
Data Analysis:
-
Correct the raw data by subtracting the signal from the no-enzyme control wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor or no-enzyme control (100% inhibition).
-
% Inhibition = 100 x (1 - (Signal of treated sample / Signal of vehicle control))
-
-
Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
| Parameter | Description |
| Kinase Panel | A selection of kinases to screen against for initial target identification. |
| Substrate | Specific to the kinase being assayed for optimal activity. |
| ATP Concentration | Kept near the Km to allow for competitive inhibition to be observed. |
| IC₅₀ Value | Indicates the potency of the compound as an inhibitor for a specific kinase. |
Part 3: Assessing Antibacterial Activity
Given that aminopyridine derivatives have been reported to possess antibacterial properties, it is worthwhile to screen this compound for its ability to inhibit bacterial growth.[1] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle of the MIC Assay
The MIC assay involves challenging a standardized inoculum of a bacterium with serial dilutions of the antimicrobial agent. After an incubation period, the wells of the microplate are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution MIC Assay
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative))
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom plates
-
Standard antibiotic as a positive control (e.g., ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh bacterial culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the plate containing the compound dilutions. This brings the total volume in each well to 100 µL.
-
Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. A button of bacterial growth at the bottom of the U-shaped wells indicates growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Data Interpretation:
The MIC value provides a quantitative measure of the compound's antibacterial potency. A lower MIC value indicates greater potency. The results should be compared to the MIC of the standard antibiotic. Further studies, such as determining the Minimum Bactericidal Concentration (MBC), can be performed to ascertain whether the compound is bacteriostatic or bactericidal.
Conclusion and Future Directions
These protocols provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, enzyme inhibitory potential, and antibacterial activity, researchers can gain valuable insights into its biological profile. Positive results from these screening assays would warrant further investigation, including:
-
Target Deconvolution: Identifying the specific kinase(s) or enzyme(s) inhibited by the compound.
-
Mechanism of Action Studies: Elucidating how the compound exerts its biological effects at the molecular level.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its potency and selectivity.[10][11][12]
-
In Vivo Efficacy and Safety Studies: Evaluating the compound's performance in animal models of disease.
This structured approach will enable the efficient and effective evaluation of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. protocols.io [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Aminopyridin-2-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(5-Aminopyridin-2-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key pharmaceutical intermediate. The content is structured in a question-and-answer format to directly address specific issues, providing both mechanistic explanations and actionable troubleshooting protocols.
Section 1: Troubleshooting the Primary Synthetic Route: Nitration-Reduction Pathway
The most prevalent and scalable synthesis of this compound involves a two-step sequence: the regioselective nitration of 2-acetylpyridine followed by the chemoselective reduction of the resulting nitro-intermediate. While straightforward in principle, each step presents unique challenges that can lead to significant side reactions and purification difficulties.
FAQs: Nitration of 2-Acetylpyridine
Question 1: My nitration reaction has a very low yield or fails completely. What is the underlying cause?
Answer: This is the most common issue and stems from the inherent electronic properties of the pyridine ring. The lone pair on the pyridine nitrogen acts as a strong Lewis base, which in highly acidic nitrating media (e.g., H₂SO₄/HNO₃), becomes protonated. This protonation transforms the nitrogen into a powerful electron-withdrawing group, severely deactivating the entire ring towards further electrophilic attack by the nitronium ion (NO₂⁺).[1] Essentially, you are trying to perform an electrophilic substitution on a highly deactivated substrate.
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure your reagents (sulfuric acid, nitric acid) are as concentrated and dry as possible. Water can compete with the nitration reaction. Using fuming sulfuric acid (oleum) can significantly increase the concentration of the active nitrating species and improve yields.[2]
-
Alternative Reagents: For substrates that are sensitive to harsh conditions, consider modern nitrating systems that avoid superacids. A well-regarded method involves using nitric acid in trifluoroacetic anhydride (TFAA).[1] This mixture generates the potent nitrating agent trifluoroacetyl nitrate in situ under less acidic conditions.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also lead to decomposition. A typical procedure involves the slow addition of the pyridine substrate to the nitrating mixture at 0°C, followed by carefully controlled heating to the optimal reaction temperature (often between 80-120°C for classical methods), which must be empirically determined.
Question 2: I've successfully nitrated the ring, but my NMR shows a mixture of isomers, including the 3-nitro and 5-nitro products. How can I improve regioselectivity?
Answer: Regioselectivity is governed by the directing effects of both the pyridine nitrogen and the acetyl group. The pyridine nitrogen directs incoming electrophiles to the 3- and 5-positions (meta). The acetyl group at the 2-position is also a meta-director, which directs to the 4- and 6-positions relative to itself, but more importantly, it deactivates the ring. The combined effect favors substitution at the 3- and 5-positions.
The formation of the 3-nitro isomer alongside the desired 5-nitro product is common. The subtle electronic balance can be influenced by the reaction conditions. Some studies suggest that the mechanism may not be a simple electrophilic aromatic substitution but can involve intermediates like N-nitropyridinium ions followed by a[3][4] sigmatropic shift of the nitro group, which complicates regiochemical outcomes.[4][5][6]
Troubleshooting Protocol:
-
Modify the Nitrating System: The choice of nitrating agent can influence the isomer ratio. Systems like dinitrogen pentoxide (N₂O₅) have been reported to offer different selectivity profiles compared to mixed acids.[6]
-
Purification Strategy: If isomer formation is unavoidable, focus on an efficient purification strategy. The 3-nitro and 5-nitro isomers often have different polarities. A carefully optimized column chromatography protocol (e.g., silica gel with a gradient elution of hexane/ethyl acetate) can effectively separate the desired 1-(5-nitropyridin-2-yl)ethanone.
FAQs: Reduction of 1-(5-Nitropyridin-2-yl)ethanone
Question 3: My ketone (acetyl group) is being reduced to an alcohol, leading to 1-(5-aminopyridin-2-yl)ethanol as a major side product. How can I achieve chemoselective reduction of the nitro group?
Answer: This is a classic chemoselectivity problem. Powerful reducing agents or harsh catalytic hydrogenation conditions will readily reduce both the nitro group and the ketone. The key is to use a reagent or system known for selectively reducing aromatic nitro groups in the presence of other reducible functional groups like ketones.
Troubleshooting Protocol:
-
Metal/Acid Reduction: This is the most reliable method for this specific transformation. Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or iron powder (Fe) in acetic acid or HCl are excellent choices. These systems show high selectivity for the nitro group over the aromatic ketone.
-
Controlled Catalytic Hydrogenation: While riskier, catalytic hydrogenation (e.g., using Pd/C or PtO₂) can work if conditions are carefully controlled.
-
Pressure: Use low hydrogen pressure (1-3 atm). High pressures increase the risk of ketone reduction.
-
Catalyst Loading: Use a minimal amount of catalyst.
-
Temperature: Perform the reaction at room temperature.
-
Monitoring: Monitor the reaction progress closely by TLC or LC-MS to stop it immediately upon consumption of the starting material.
-
Table 1: Comparison of Reduction Methods for 1-(5-Nitropyridin-2-yl)ethanone
| Method | Reagents | Typical Conditions | Key Advantage | Common Side Reactions |
| Metal/Acid | SnCl₂·2H₂O / conc. HCl | 0°C to 60°C | High chemoselectivity | Formation of tin salts requiring careful workup; incomplete reduction. |
| Metal/Acid | Fe powder / Acetic Acid | Reflux | Inexpensive, selective | Slower reaction times; acidic workup required. |
| Catalytic Hydrogenation | H₂ (1-3 atm), 5-10% Pd/C | RT, Methanol/Ethanol | Clean workup (filtration) | Over-reduction of ketone to alcohol ; potential for ring saturation. |
| Transfer Hydrogenation | Ammonium formate, Pd/C | RT to Reflux, Methanol | Milder than H₂ gas | Can still cause ketone reduction if not controlled. |
Question 4: After reduction, I have a complex mixture and suspect incomplete reaction. What could these intermediate impurities be?
Answer: The reduction of a nitro group to an amine is a multi-electron process that proceeds through several intermediates. If the reaction is not driven to completion, you may isolate species such as the corresponding nitroso (-NO) and hydroxylamine (-NHOH) compounds. These are often unstable and can sometimes dimerize or react further to form azoxy or azo compounds, complicating the final product mixture.
Troubleshooting Protocol:
-
Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂).
-
Extend Reaction Time/Increase Temperature: If the reaction stalls at room temperature, gently heating (e.g., to 40-60°C) can help drive it to completion. Monitor by TLC until the starting material and any intermediate spots have been fully converted to the more polar amine product.
-
Ensure Proper pH for Workup: After reduction with a metal in acid, the resulting amine will be protonated as an ammonium salt. A basic workup (e.g., with NaOH or NaHCO₃) is required to neutralize the acid and deprotonate the product to the free amine for extraction into an organic solvent.
Section 2: Alternative Synthetic Pathways & Associated Side Reactions
Question 5: I am considering a Grignard reaction between methylmagnesium bromide and 5-amino-2-cyanopyridine. What are the potential side reactions?
Answer: This route is mechanistically challenging due to the presence of the acidic amino group. The Grignard reagent (MeMgBr) is a very strong base and will preferentially deprotonate the amine before attacking the electrophilic nitrile carbon.[7]
Key Pitfalls & Side Reactions:
-
Stoichiometry Failure: Using only one equivalent of the Grignard reagent will result in deprotonation of the amine and recovery of starting material after workup. A minimum of two equivalents is required: the first to deprotonate the amine, and the second to perform the nucleophilic attack on the nitrile.[7]
-
Incomplete Hydrolysis: The reaction initially forms a magnesium ketimine complex. This must be carefully hydrolyzed with aqueous acid to liberate the ketone. If hydrolysis is incomplete, the ketimine may persist as an impurity.
-
Low Yields: Even with excess Grignard reagent, this reaction can be low-yielding due to the poor solubility of the intermediate magnesium salts.
Question 6: Is it possible to introduce the acetyl group via Friedel-Crafts acylation of 5-aminopyridine?
Answer: Direct Friedel-Crafts acylation on a pyridine ring is generally not a viable synthetic strategy. The reaction fails for two primary reasons:
-
Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction coordinates strongly with the basic pyridine nitrogen. This deactivates the catalyst and also deactivates the pyridine ring, preventing the reaction.
-
N-Acylation: In the case of 5-aminopyridine, the amino group is a much stronger nucleophile than the pyridine ring. Any acylating agent present will preferentially react at the nitrogen atom, leading to N-acylation (amide formation) rather than the desired C-acylation (ketone formation). This can even lead to N,N-diacylation products.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of 1-(5-Aminopyridin-2-yl)ethanone
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the derivatization of 1-(5-aminopyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the chemical modification of this versatile building block. The inherent electronic properties of the aminopyridine scaffold present unique challenges and opportunities in synthesis, which this guide aims to demystify.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemistry of this compound to build a foundational understanding.
Q1: What are the primary strategies for derivatizing the amino group on this molecule?
The C5-amino group is the most common site for derivatization. The primary strategies involve forming a new bond at the nitrogen atom, including:
-
Acylation (Amidation): This is the most frequent derivatization, reacting the amine with a carboxylic acid (using a coupling agent), acyl chloride, or anhydride to form a stable amide bond. This is a cornerstone of medicinal chemistry for building complex molecules.[1]
-
Sulfonylation: Reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form a sulfonamide.
-
Alkylation: Formation of a C-N bond via reactions like reductive amination with aldehydes or ketones, although this can be challenging with less reactive aminopyridines.[2]
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be used in various coupling reactions, such as Sandmeyer or Suzuki reactions, to introduce a wide range of functional groups.[3]
Q2: How does the pyridine ring influence the reactivity of the C5-amino group?
The pyridine ring is electron-withdrawing, which has a significant impact on the nucleophilicity of the exocyclic amino group. This effect reduces the electron density on the nitrogen atom, making it less reactive than a typical aniline. Consequently, more forceful conditions or highly efficient activation methods are often required to achieve high yields in derivatization reactions.[4] Researchers often find that standard protocols for anilines need optimization for aminopyridines.
Q3: What are the best analytical techniques to monitor the reaction progress?
Effective reaction monitoring is crucial for optimization. The two most common techniques are:
-
Thin-Layer Chromatography (TLC): An excellent, rapid method to qualitatively assess the consumption of starting material and the formation of the product. The derivatized product is typically less polar than the starting amine, resulting in a higher Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the conversion of starting material and confirms the mass of the desired product, helping to identify any major side products. This is the gold standard for reaction optimization in modern synthesis labs.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield in Amide Coupling Reactions
Symptoms: You observe significant unreacted this compound by TLC or LC-MS after the expected reaction time.
Causality & Solutions: The reduced nucleophilicity of the aminopyridine is the most common culprit.[1][4] The following flowchart and table outline a systematic approach to troubleshooting this issue.
Caption: Decision logic for troubleshooting low amide coupling yield.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Typical Equivalents | Key Advantages | Potential Issues |
| EDC/HOBt | 1.2 / 1.2 | Cost-effective; water-soluble byproducts. | Can be less effective for electron-poor amines; risk of side reactions. |
| HATU/DIPEA | 1.1 / 2.0 | High reactivity; fast reaction times; low racemization.[1] | More expensive; byproducts can complicate purification. |
| Acyl Chloride | 1.05 | Highly reactive; no coupling agent needed. | Generates HCl, requiring a stoichiometric base; sensitive to moisture. |
| T3P® (Propylphosphonic Anhydride) | 1.5 | High yields; byproducts are water-soluble. | Often requires slightly elevated temperatures. |
Problem 2: Formation of Side Products
Symptoms: LC-MS analysis shows multiple peaks with unexpected masses, or TLC shows several new spots.
Causality & Solutions:
-
Diacylation: While the amino group is the primary site of reaction, prolonged reaction times or a large excess of a highly reactive acylating agent (like an acyl chloride) can sometimes lead to the formation of an imide (diacylation).[5]
-
Solution: Use a controlled stoichiometry of the acylating agent (1.05-1.1 equivalents). Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Reaction with Solvent: In some cases, activated intermediates can react with nucleophilic solvents.
-
Solution: Use non-nucleophilic, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). Ensure solvents are anhydrous.[1]
-
-
Epimerization/Racemization: If your carboxylic acid has a chiral center alpha to the carboxyl group, harsh conditions or certain coupling reagents can cause racemization.
-
Solution: Use additives known to suppress racemization, such as HOBt or OxymaPure.[1] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) is also beneficial.
-
Problem 3: Difficult Product Purification
Symptoms: The product co-elutes with starting materials or byproducts during column chromatography, or streaks on the TLC plate.
Causality & Solutions: The basicity of the pyridine nitrogen in both the starting material and the product can lead to interactions with silica gel, causing streaking. Additionally, residual coupling reagents and bases can complicate purification.
Caption: General workflow for product purification.
-
Step 1: Aqueous Workup: Before chromatography, perform an acid/base workup.
-
A wash with dilute aqueous acid (e.g., 1M HCl) will protonate and remove basic impurities like unreacted aminopyridine and DIPEA.
-
A wash with dilute aqueous base (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid and acidic byproducts like HOBt.
-
Caution: Your product may have some solubility in the aqueous acidic layer. Always check the aqueous layers by TLC before discarding.
-
-
Step 2: Column Chromatography:
-
To reduce streaking on silica gel, consider adding a small amount of a basic modifier to your eluent, such as triethylamine (0.1-1%) or ammonia in methanol.
-
Alternatively, use a different stationary phase, such as neutral or basic alumina.
-
-
Step 3: Alternative Methods:
-
Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity.
-
Ion-Exchange Chromatography: For particularly challenging separations involving basic compounds, cation-exchange chromatography can be highly effective.[6]
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Acylation using HATU
This protocol is a robust starting point for coupling various carboxylic acids to this compound.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1 equivalents) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents).[1]
-
Stirring: Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation of the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.2 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature, monitoring its progress by LC-MS or TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washes: Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material by column chromatography or crystallization.
Protocol 2: Derivatization with an Acyl Chloride
-
Preparation: Dissolve this compound (1.0 equivalent) and a non-nucleophilic base (e.g., pyridine or DIPEA, 1.5 equivalents) in anhydrous DCM in a flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the acyl chloride (1.05 equivalents) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC.
-
Workup & Purification: Follow steps 6-8 as described in Protocol 1.
References
Technical Support Center: Overcoming Solubility Challenges with 1-(5-Aminopyridin-2-YL)ethanone
Welcome to the dedicated technical support guide for 1-(5-Aminopyridin-2-YL)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility hurdles associated with this compound. Here, we provide not just protocols, but the scientific reasoning behind them, to empower you to make informed decisions in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound in my aqueous buffer system. Why is it poorly soluble?
A1: The poor aqueous solubility of this compound at neutral pH is primarily due to its molecular structure. The aminopyridine moiety imparts a degree of polarity, but the overall molecule can exhibit strong intermolecular hydrogen bonding in its solid, crystalline state. At or near its isoelectric point (the pH at which the net charge is zero), the molecule has minimal charge, leading to reduced solubility in water.
Q2: My compound precipitates when I dilute my DMSO stock solution with an aqueous buffer. What is causing this?
A2: This is a common phenomenon known as "antisolvent precipitation." this compound is likely highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO). However, when you introduce this DMSO stock into an aqueous buffer (the "antisolvent"), the solubility of the compound drastically decreases. Since it has poor aqueous solubility, it crashes out of the solution, leading to the observed precipitation. To avoid this, it's crucial to either use a co-solvent system or ensure the final concentration in the aqueous buffer is below its solubility limit.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Absolutely. As a 2-aminopyridine derivative, this compound possesses a basic amino group. Adjusting the pH of your formulation to the acidic range will protonate this amino group, forming a more soluble salt. This is often the most effective initial strategy for enhancing aqueous solubility.[1][2]
Q4: Are there other methods besides pH adjustment to enhance solubility?
A4: Yes, several techniques can be employed, often in combination. These include the use of co-solvents, salt formation, and the inclusion of excipients. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the compatibility of the solvent system with your downstream applications.
Troubleshooting Guides & Experimental Protocols
Strategy 1: pH-Mediated Solubilization
Scientific Principle: The solubility of ionizable compounds like this compound is highly dependent on pH. By lowering the pH of the aqueous solvent, the basic aminopyridine nitrogen becomes protonated, forming a more polar and thus more water-soluble cationic species.
Step-by-Step Protocol:
-
Initial Assessment: Prepare a small, saturated slurry of this compound in your desired aqueous buffer at neutral pH.
-
Acidification: While stirring, add a small amount of a biocompatible acid (e.g., 0.1 M HCl or citric acid) dropwise.
-
Observation: Monitor for the dissolution of the solid material. Continue adding acid until the compound is fully dissolved.
-
pH Measurement: Measure the final pH of the clear solution. This will give you an indication of the pH range required for solubility.
-
Optimization: For your final experiment, prepare your buffer at the determined acidic pH before adding the compound.
Troubleshooting:
-
Precipitation upon pH neutralization: If your experimental endpoint requires a neutral pH, the compound may precipitate when the pH is adjusted back. In this case, consider using a formulation with excipients like surfactants or cyclodextrins to maintain solubility at neutral pH.[1]
Strategy 2: Co-solvent Systems
Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[3][4] They work by reducing the polarity of the solvent system and disrupting the intermolecular hydrogen bonding of the compound.
Recommended Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG), particularly PEG 300 and PEG 400
Step-by-Step Protocol:
-
Solvent Selection: Based on the table below and your experimental constraints, select a suitable co-solvent.
-
Stock Solution Preparation: Dissolve this compound in the chosen co-solvent at a high concentration.
-
Titration into Aqueous Buffer: Slowly add the co-solvent stock solution to your aqueous buffer while vortexing or stirring vigorously.
-
Observation: Monitor for any signs of precipitation. If precipitation occurs, you have exceeded the solubility limit in that co-solvent/buffer ratio.
-
Optimization: Experiment with different co-solvent-to-buffer ratios to find the optimal system that keeps your compound in solution at the desired final concentration. Start with a low percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it.[1]
Troubleshooting:
-
Cellular toxicity: Be mindful that organic co-solvents can be toxic to cells in culture. Always run a vehicle control to assess the effect of the co-solvent on your experimental system.
Strategy 3: Salt Formation
Scientific Principle: For ionizable drugs, forming a salt is a common and highly effective method to increase solubility and dissolution rates.[5][6] By reacting the basic this compound with an acid, a stable, crystalline salt with improved aqueous solubility can be isolated.
Step-by-Step Protocol (Conceptual):
-
Acid Selection: Choose an appropriate acid to form the salt. Common choices include hydrochloric acid, sulfuric acid, tartaric acid, and citric acid.
-
Reaction: Dissolve this compound in a suitable organic solvent. Add a stoichiometric amount of the selected acid.
-
Isolation: The resulting salt will often precipitate from the solution. The precipitate can then be collected by filtration, washed, and dried.
-
Solubility Assessment: Determine the aqueous solubility of the newly formed salt and compare it to the parent compound.
Note: This is a synthetic chemistry procedure and should be performed by a qualified chemist.
Data at a Glance
Table 1: Expected Solubility of this compound in Common Solvents
| Solvent | Type | Expected Solubility | Rationale & Comments |
| Water (neutral pH) | Aqueous | Poor | Strong intermolecular forces in the solid state and minimal ionization. |
| Acidic Water (pH < 4) | Aqueous | Good | Protonation of the aminopyridine nitrogen leads to the formation of a soluble salt.[1][2] |
| Basic Water (pH > 10) | Aqueous | Poor | The amino group is deprotonated, similar to neutral pH. |
| Ethanol | Polar Protic | Moderate to Good | Can act as both a hydrogen bond donor and acceptor, disrupting the compound's crystal lattice. |
| Methanol | Polar Protic | Good | Similar to ethanol, with higher polarity. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent | Highly polar and an excellent solvent for many organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent | Similar to DMSO in its solubilizing properties. |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO and DMF, but can still be an effective solvent. |
| n-Hexane | Non-polar | Poor | The polarity of the compound is too high for it to be soluble in non-polar solvents. |
| Cyclohexane | Non-polar | Poor | Similar to n-hexane. |
This table is based on the known properties of aminopyridine derivatives and general solubility principles. Experimental verification is recommended.
Visual Workflow & Decision Making
Below is a decision-making workflow to guide you in selecting the most appropriate solubilization strategy for your specific experimental needs.
Caption: Decision workflow for selecting a solubilization strategy.
Safety & Handling
As a precautionary measure, it is recommended to handle this compound with the same care as other aminopyridine derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[7]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
References
Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-(5-Aminopyridin-2-yl)ethanone
Welcome to the technical support center for 1-(5-Aminopyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block in organic synthesis. The inherent functionalities of this molecule—a nucleophilic amino group, a chelating pyridine ring, and a reactive ketone—present unique opportunities and potential pitfalls. This resource provides in-depth, field-proven insights in a question-and-answer format to ensure the success of your experiments.
Section 1: General Troubleshooting & FAQs
This section addresses broad issues that can arise regardless of the specific reaction being performed.
Question 1: I am observing significant tailing and poor separation during silica gel column chromatography of my reaction mixture containing this compound. What is the cause and how can I resolve this?
Answer: The basicity of the pyridine nitrogen is the primary cause of tailing on silica gel, which is an acidic stationary phase. This interaction leads to strong adsorption and slow elution, resulting in broad peaks and poor separation.
To mitigate this, you can:
-
Neutralize the Stationary Phase: Add a small amount of a basic modifier to your eluent system. A common and effective choice is to add 0.5-1% triethylamine (Et₃N) or pyridine to your solvent mixture (e.g., ethyl acetate/hexanes). This will saturate the acidic sites on the silica gel, preventing your aminopyridine from strongly binding.[1]
-
Alternative Stationary Phases: Consider using neutral or basic alumina for your column chromatography. These stationary phases are more compatible with basic compounds.
-
Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve your crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl). Your aminopyridine will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. You can then basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and extract your product back into an organic solvent.[1]
Question 2: My reaction is sluggish or fails to go to completion. Could the starting material be the issue?
Answer: Yes, the purity and stability of this compound are crucial. Over time, aminopyridines can undergo slow oxidation, leading to colored impurities that may interfere with your reaction. It is advisable to:
-
Assess Purity: Before starting your reaction, check the purity of your starting material by NMR or LC-MS.
-
Recrystallization: If impurities are detected, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.
-
Storage: Store this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
Section 2: Palladium Cross-Coupling Reactions
This compound is a common substrate in palladium-catalyzed cross-coupling reactions. However, the aminopyridine moiety can present unique challenges.
Subsection 2.1: Suzuki-Miyaura Coupling
Question 3: I am attempting a Suzuki-Miyaura cross-coupling reaction with a derivative of this compound (e.g., a halogenated version), but I am getting low to no yield. What are the likely causes?
Answer: The primary challenge with aminopyridine substrates in Suzuki-Miyaura reactions is catalyst inhibition.[2] The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium center, leading to the formation of inactive catalyst species.[2]
Here is a systematic approach to troubleshooting:
-
Ligand Selection: The choice of phosphine ligand is critical to prevent catalyst inhibition and promote the desired catalytic cycle. For electron-rich and potentially coordinating substrates like aminopyridines, bulky, electron-rich biaryl phosphine ligands are often the best choice. Consider ligands such as SPhos, XPhos, or RuPhos. These ligands promote the reductive elimination step and stabilize the active catalytic species.
-
Base and Solvent Combination: The base and solvent system are highly interdependent. An inappropriate choice can lead to side reactions or poor reaction kinetics.
-
Bases: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are good starting points. Stronger bases like cesium carbonate (Cs₂CO₃) can sometimes be more effective, especially with challenging substrates.
-
Solvents: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, or a mixture of toluene and water are commonly used. Ensure your solvents are anhydrous and deoxygenated.
-
-
Palladium Pre-catalyst: Use a well-defined palladium pre-catalyst, such as Pd(OAc)₂ or a pre-formed complex like [Pd(SPhos)Cl]₂. These are often more reliable than generating the active catalyst in situ from Pd₂ a(dba)₃.
Troubleshooting Workflow for Failed Suzuki Reactions
Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.
Subsection 2.2: Buchwald-Hartwig Amination
Question 4: I am performing a Buchwald-Hartwig amination to couple an aryl halide to the amino group of this compound and observing a complex mixture of products. What is going wrong?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[3][4] However, with this compound, several side reactions can occur:
-
Double Arylation: The product, a secondary amine, can be more reactive than the starting primary amine, leading to the formation of a tertiary amine.
-
Homocoupling: Homocoupling of the aryl halide can occur, especially at higher temperatures.
-
Reaction with the Ketone: Under certain conditions, the ketone functionality could potentially be involved in side reactions, although this is less common.
To favor the desired mono-arylation product:
| Parameter | Recommendation | Rationale |
| Ligand | Use a bulky, electron-rich ligand such as Josiphos or a biaryl phosphine ligand like BrettPhos. | These ligands promote the desired C-N bond formation while sterically hindering the second arylation event. |
| Base | A weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred over strong alkoxide bases (e.g., NaOtBu). | Stronger bases can promote side reactions and may not be compatible with the ketone functionality.[5] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can lead to an increase in side products, including homocoupling of the aryl halide. |
| Stoichiometry | Use a slight excess of the aminopyridine (1.1-1.2 equivalents) relative to the aryl halide. | This can help to consume the aryl halide and minimize double arylation. |
Experimental Protocol: Optimized Buchwald-Hartwig Mono-Arylation
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), cesium carbonate (1.5 mmol), and the chosen phosphine ligand (0.02-0.05 mmol).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.01-0.025 mmol).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, deoxygenated toluene (5 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the aryl halide is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography (with 0.5% Et₃N in the eluent) to isolate the desired mono-arylated product.
Section 3: Reactions at the Functional Groups
Question 5: I am trying to perform an N-alkylation on the amino group, but I am getting a mixture of the mono- and di-alkylated products, along with unreacted starting material. How can I achieve selective mono-alkylation?
Answer: Direct N-alkylation of amines with alkyl halides is often difficult to control because the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.[6][7]
To achieve selective mono-alkylation, consider the following strategies:
-
Reductive Amination: This is a highly effective method for controlled mono-alkylation. React this compound with an aldehyde or ketone in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild and selective.
Reductive Amination Workflow
Caption: Workflow for selective mono-N-alkylation via reductive amination.
-
Acylation-Reduction: First, acylate the amino group with an acyl chloride or anhydride. This reaction is typically very clean and high-yielding. Then, reduce the resulting amide to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Question 6: My attempt to reduce the ketone of this compound with a hydride reducing agent is giving a low yield of the desired alcohol. What could be the problem?
Answer: The reduction of the ketone to a secondary alcohol should be a straightforward reaction. If you are experiencing low yields, consider the following:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and effective reducing agent for ketones and should be sufficient for this transformation.[8][9] It is typically used in an alcoholic solvent like methanol or ethanol. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and is generally not necessary for this transformation; it also requires strictly anhydrous conditions and a more complex workup.[9]
-
Reaction Conditions: The reaction with NaBH₄ is usually rapid at room temperature or even 0 °C. Ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents).
-
Workup Procedure: After the reaction is complete, the borate complexes need to be hydrolyzed to liberate the alcohol. This is typically done by adding a dilute acid (e.g., 1 M HCl) until the solution is acidic and gas evolution ceases.
-
Purity of Starting Material: As mentioned earlier, impurities in your starting material can interfere with the reaction.
Question 7: I want to perform a reaction at the acetyl group, but I am concerned about the reactivity of the amino group and the pyridine ring. What precautions should I take?
Answer: Your concern is valid. The amino group is nucleophilic and the pyridine nitrogen is basic, both of which can interfere with reactions targeting the acetyl group.
-
Protecting the Amino Group: The most robust strategy is to protect the amino group before attempting reactions at the ketone. A common and effective protecting group is the tert-butyloxycarbonyl (Boc) group. You can install it by reacting this compound with di-tert-butyl dicarbonate (Boc₂O). The Boc group is stable to many reaction conditions and can be easily removed later with an acid like trifluoroacetic acid (TFA).
-
Reaction Conditions: Choose your reaction conditions carefully to be compatible with the aminopyridine moiety. For example, if you are performing an aldol condensation, use conditions that are not strongly acidic or basic to avoid unwanted side reactions.
By carefully considering the unique properties of this compound and applying the strategies outlined in this guide, you can overcome common experimental hurdles and achieve your synthetic goals efficiently and successfully.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Byproduct Identification in 1-(5-Aminopyridin--2-yl)ethanone Synthesis
Welcome to the technical support center for the synthesis of 1-(5-Aminopyridin-2-yl)ethanone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification and mitigation of reaction byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the purity and quality of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound that are prone to byproduct formation?
A1: Two prevalent synthetic strategies are often employed, each with a distinct byproduct profile:
-
Acylation of a Pre-functionalized Pyridine: This route often starts with a substituted aminopyridine, such as 2-amino-5-bromopyridine, followed by the introduction of the acetyl group via a metal-catalyzed cross-coupling reaction or through an organometallic intermediate (e.g., Grignard or lithiation).
-
Reduction of a Nitropyridine Precursor: This approach typically involves the synthesis of 1-(5-Nitropyridin-2-yl)ethanone, followed by the reduction of the nitro group to the desired amine.
Both pathways are effective, but the reaction conditions must be meticulously controlled to minimize side reactions.
Q2: Why is byproduct identification critical in the synthesis of this compound?
A2: this compound is a crucial building block in the pharmaceutical industry. Even trace amounts of impurities can have significant consequences, potentially leading to:
-
Altered Biological Activity: Structural analogs or isomers may exhibit different or off-target pharmacological effects.
-
Toxicity: Certain byproducts, such as residual starting materials or coupled intermediates, can be toxic.[1]
-
Complications in Downstream Reactions: Impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of new, undesired products.
-
Regulatory Hurdles: For pharmaceutical applications, rigorous characterization and control of all impurities are required by regulatory agencies.
Byproduct Identification & Mitigation Guide
This section delves into specific byproducts, their mechanisms of formation, and strategies for their detection and control.
Scenario 1: Synthesis via Grignard Reaction with a Halogenated Pyridine
A common route involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a precursor like 5-amino-2-bromopyridine (or a protected version).
Q3: We observe a significant amount of pyridine and 2,2'-bipyridine in our crude product after a Grignard reaction. What is the cause?
A3: This points to side reactions involving the pyridyl Grignard reagent itself. The reaction of Grignard reagents with bromopyridines can be complex. Instead of simple substitution, a competing halogen-metal exchange can occur, forming a pyridylmagnesium halide.[2] This intermediate can lead to:
-
Pyridine Formation: The pyridylmagnesium halide is protonated during aqueous workup, yielding pyridine.
-
Bipyridine Formation: Homocoupling of the pyridyl intermediate, often facilitated by radical pathways or trace transition metals, can produce 2,2'-bipyridine.[3][4] Recent studies have shown that even light can promote radical coupling reactions of bromopyridines with Grignard reagents.[3][4]
Mitigation Strategies:
-
Inverse Addition: Slowly add the bromopyridine solution to the Grignard reagent to maintain a high concentration of the alkyl Grignard, favoring the desired cross-coupling.
-
Low Temperature: Conduct the reaction at low temperatures (e.g., -78 °C to 0 °C) to suppress halogen-metal exchange and radical side reactions.
-
Catalysis: Employ a suitable transition metal catalyst (e.g., iron or palladium complexes) to promote the desired cross-coupling pathway over homocoupling.
Scenario 2: Synthesis via Reduction of a Nitropyridine Precursor
This route involves the reduction of 1-(5-Nitropyridin-2-yl)ethanone. Catalytic hydrogenation (e.g., H₂/Pd/C) or metal/acid reduction (e.g., Fe/HCl, SnCl₂/HCl) are common methods.[5]
Q4: During the reduction of 1-(5-Nitropyridin-2-yl)ethanone, we've identified several unexpected impurities by LC-MS. What are they likely to be?
A4: The reduction of aromatic nitro compounds proceeds through several intermediates, which can lead to byproducts if the reaction is not driven to completion or if side reactions occur.[6]
| Potential Byproduct | Formation Mechanism | Identification Tips (MS & NMR) |
| N-(5-acetylpyridin-2-yl)hydroxylamine | Incomplete reduction of the nitro group. This is a common intermediate.[6] | MS: M+16 compared to the final product. NMR: Broad OH proton signal, shifts in aromatic protons due to the electron-donating hydroxylamine group. |
| 2-Nitroso-5-acetylpyridine | Another intermediate of nitro reduction. Can dimerize to form azoxy compounds. | MS: M-16 compared to the nitro starting material. Often highly colored. |
| Azoxy/Azo Compounds | Condensation reaction between the nitroso intermediate and the hydroxylamine intermediate, followed by further reduction.[7] | MS: Dimeric masses (approx. 2x the product mass minus oxygen/hydrogen). NMR: Complex aromatic region showing two distinct pyridine ring systems. |
| Dehalogenated Product (if applicable) | If the precursor contained a halogen (e.g., chloro, bromo), it can be removed via hydrodehalogenation, especially with catalysts like Pd/C.[7] | MS: Mass corresponding to the loss of the halogen atom. NMR: Absence of halogen-induced splitting patterns and shifts. |
Mitigation Strategies:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction until all starting material and intermediates are consumed.
-
Catalyst Selection: For catalytic hydrogenation, catalyst choice is crucial. Platinum-based catalysts can sometimes be more effective than palladium for complete reduction.[8]
-
Control of pH: In metal/acid reductions, maintaining an acidic pH is critical to ensure the complete reduction to the amine and prevent the accumulation of condensation byproducts.[5]
The following diagram illustrates the potential pathways during the reduction of a nitropyridine.
Caption: Reaction and byproduct pathway for nitropyridine reduction.
Troubleshooting with Analytical Methods
Q5: How can I set up an HPLC method to resolve the main product from its potential isomers and byproducts?
A5: Aminopyridines are basic, hydrophilic compounds, which can present challenges for traditional reversed-phase HPLC.[9][10] A robust method is essential for accurate purity assessment.
Caption: HPLC method development workflow for aminopyridines.
This protocol provides a starting point for separating this compound from common impurities.
-
Column: C18 reversed-phase column (e.g., Shim-pack Scepter C18), 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase A: 10 mM Ammonium Formate buffer, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 70% B
-
15-18 min: Hold at 70% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 35 °C.[1]
-
Detection Wavelength: 270 nm.[10]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
Rationale: The acidic mobile phase (pH 3) ensures that the basic aminopyridine is protonated, leading to better peak shape and retention on a C18 column.[11] Ammonium formate is a volatile buffer, making this method compatible with mass spectrometry (LC-MS) for peak identification.[9][10]
Q6: How can NMR spectroscopy help differentiate between the desired product and a potential positional isomer, such as 1-(6-Aminopyridin-3-yl)ethanone?
A6: ¹H NMR is a powerful tool for unambiguous isomer identification. The key lies in the coupling patterns (splitting) and chemical shifts of the aromatic protons.[12][13]
| Compound | Proton H-3 | Proton H-4 | Proton H-6 |
| 1-(5-Amino-pyridin-2-yl)ethanone | Doublet (d) | Doublet of doublets (dd) | Doublet (d) |
| 1-(6-Amino-pyridin-3-yl)ethanone | Doublet (d) | Doublet of doublets (dd) | Singlet-like (d) |
Analysis:
-
Desired Product (2-acetyl-5-amino): The proton at the C-6 position is adjacent to the electron-withdrawing nitrogen atom and will appear furthest downfield. It will be a doublet due to coupling with the H-4 proton.
-
Isomeric Impurity (3-acetyl-6-amino): The proton at the C-2 position is adjacent to the nitrogen and will be far downfield. Critically, it will appear as a small doublet, while the proton at C-4 will be a doublet of doublets. The coupling constants (J-values) between the protons will definitively confirm the substitution pattern. The protonation of the pyridine nitrogen can cause a downfield shift for all protons.[14]
References
- 1. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 2. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. helixchrom.com [helixchrom.com]
- 10. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
How to prevent oxidation of the amino group in 1-(5-Aminopyridin-2-YL)ethanone
Introduction
Welcome to the technical support guide for 1-(5-Aminopyridin-2-YL)ethanone. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The primary focus of this guide is to provide in-depth, field-proven insights into preventing the undesired oxidation of the C5-amino group, a common challenge that can lead to impurity formation, reduced yields, and complex purification procedures.
The this compound molecule possesses two key functionalities: a nucleophilic aromatic amine at the C5 position and an electrophilic acetyl group at the C2 position. The pyridine ring itself, being electron-deficient, influences the reactivity of both groups. The amino group, while a valuable handle for derivatization, is susceptible to oxidation, which can manifest as the formation of nitroso, nitro, or polymeric impurities, often appearing as colored byproducts.
This guide moves beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions in your experimental design. We will cover the rationale for protecting the amino group, provide detailed, step-by-step protocols for robust protection and deprotection strategies, and offer a comprehensive troubleshooting section to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group on this compound prone to oxidation?
A1: The amino group (-NH₂) is an electron-donating group, which increases the electron density on the pyridine ring, making it more susceptible to electrophilic attack, including oxidation. The lone pair of electrons on the nitrogen atom can be readily abstracted by oxidizing agents.[1] Oxidation can proceed through a series of steps, often initiated by the formation of a radical cation, leading to various oxidized species.[1][2] Common laboratory reagents and even atmospheric oxygen under certain conditions (e.g., in the presence of metal catalysts or light) can initiate this process.
Q2: What are the visible signs of oxidation in my reaction?
A2: A common indicator of oxidation is a change in the color of your reaction mixture or isolated product. While this compound is typically a light-colored solid, the formation of oxidized impurities, such as nitro or azo compounds, often results in yellow, orange, brown, or even black coloration. If you observe significant color changes during your reaction or workup, it is a strong indication that undesired oxidation has occurred.
Q3: Under what specific reaction conditions should I be most concerned about oxidation?
A3: You should be particularly cautious when your reaction involves:
-
Strong Oxidizing Agents: Reagents like nitric acid, hydrogen peroxide, peroxy acids (e.g., m-CPBA), or certain metal oxides (e.g., MnO₂) can directly oxidize the amino group.[3]
-
Metal Catalysis: Many cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) use palladium, copper, or other transition metal catalysts. In the presence of an oxidant or air, these metals can facilitate the oxidation of the amino group.
-
Strongly Acidic Conditions: While protonation of the amine can offer some protection by engaging the lone pair, some oxidative processes are accelerated in acid.
-
Elevated Temperatures and Prolonged Reaction Times: Extended exposure to heat and atmospheric oxygen can increase the likelihood of oxidative side reactions.
Q4: Is protecting the amino group always necessary?
A4: Not always, but it is highly recommended when using reagents or conditions that are incompatible with a free aromatic amine. For reactions that are quick, run at low temperatures, and use non-oxidizing reagents, you may proceed without protection. However, for multi-step syntheses or when using the conditions mentioned in Q3, implementing a protection strategy is a robust approach to ensure reproducibility and high yields. The addition of two extra steps (protection and deprotection) is often justified by the simplification of purification and the overall success of the synthesis.
Core Directive: The Protective Group Strategy
The most reliable method to prevent oxidation is to temporarily mask the amino group's reactivity using a protecting group. This strategy involves two key steps:
-
Protection: Converting the nucleophilic amino group into a less reactive functional group (e.g., a carbamate or sulfonamide).
-
Deprotection: Removing the protecting group later in the synthetic sequence to regenerate the free amine.
The choice of protecting group is critical and depends on the overall synthetic plan, particularly the conditions of the subsequent reaction steps. An ideal protecting group should be:
-
Easy to install in high yield.
-
Stable to the reaction conditions it needs to withstand.
-
Readily removed in high yield under conditions that do not affect other functional groups in the molecule (orthogonality).
Logical Workflow for Amine Protection
The decision-making process for implementing a protection strategy can be visualized as follows:
References
Technical Support Center: Recrystallization of 1-(5-Aminopyridin-2-YL)ethanone
Here is the technical support center for the recrystallization of 1-(5-Aminopyridin-2-YL)ethanone.
This guide provides in-depth technical support for the purification of this compound via recrystallization. Designed for researchers and drug development professionals, this document moves beyond standard protocols to address common challenges and explain the rationale behind methodological choices, ensuring a higher rate of success in achieving high-purity material.
Core Principles: Understanding the Molecule
This compound (MW: 136.15 g/mol , MF: C₇H₈N₂O) is a bifunctional molecule containing a basic aminopyridine core and a polar acetyl group.[1] This structure dictates its solubility and potential interactions during purification. The pyridine nitrogen and the primary amine are basic sites that can be protonated in acidic conditions, a property that can be exploited for purification but also complicates solvent selection.[2] The acetyl group and aromatic ring contribute to its moderate polarity, suggesting solubility in a range of polar organic solvents.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent system for recrystallization?
A1: Solvent selection is the most critical step for successful recrystallization.[3] The ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[4] Given the molecule's structure, polar protic and aprotic solvents are excellent starting points.
Recommended Screening Solvents:
-
Single Solvents: Ethanol, Isopropanol (IPA), Acetonitrile, Ethyl Acetate, Toluene.
-
Mixed-Solvent Systems: If no single solvent provides the ideal solubility curve, a mixed-solvent system is highly effective. Common pairs include Ethanol/Water, IPA/Water, Toluene/Heptane, or Ethyl Acetate/Hexane. In these systems, the compound is dissolved in a minimal amount of the "good" solvent (in which it is highly soluble), and the "poor" solvent (or "anti-solvent") is added dropwise at an elevated temperature until turbidity appears.[5]
Data Summary: Potential Solvent Systems
| Solvent/System | Class | Boiling Point (°C) | Rationale & Considerations |
|---|---|---|---|
| Isopropanol (IPA) | Polar Protic | 82.6 | Good for moderately polar compounds. Lower volatility than ethanol. |
| Ethanol | Polar Protic | 78.4 | Often a good starting point for aromatic amines.[2] |
| Acetonitrile | Polar Aprotic | 81.6 | Can provide a different selectivity for impurities compared to alcohols. |
| Ethyl Acetate | Moderately Polar | 77.1 | The ester group can interact favorably with the acetyl moiety. |
| Toluene | Non-polar Aromatic | 110.6 | Higher boiling point allows for a greater solubility differential. |
| IPA / Water | Mixed (Polar) | Variable | Allows for fine-tuning of polarity to induce crystallization. |
| Toluene / Heptane | Mixed (Non-polar) | Variable | Effective for compounds that are too soluble in moderately polar solvents. |
Workflow for Solvent Selection: The following diagram outlines a systematic approach to identifying a suitable solvent.
Caption: A decision tree for empirical solvent screening.
Q2: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[6] This typically happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly, causing the compound to come out of solution above its melting point.
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to decrease the saturation level.[7]
-
Slow Down Cooling: Allow the flask to cool very slowly. Insulating the flask (e.g., by placing it in a warm water bath that cools with the flask) can promote slower crystal growth.[6]
-
Lower the Crystallization Temperature: Switch to a solvent with a lower boiling point. If the compound's melting point is low, a high-boiling solvent like toluene may be unsuitable.
-
Agitate at a Lower Temperature: Once the solution has cooled to a temperature well below the compound's melting point, vigorous stirring or scratching with a glass rod can sometimes induce crystallization from the supersaturated oil.
Q3: The solution is cold, but no crystals have formed. How can I induce crystallization?
A3: The failure to crystallize indicates that the solution is not yet supersaturated at that temperature, or that nucleation is kinetically hindered.
Methods to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[7]
-
Seed Crystals: Add a tiny crystal of the pure compound to the solution. This provides a template for crystal lattice formation. If you don't have pure material, you can sometimes obtain a seed crystal by dipping a glass rod in the solution and letting the solvent evaporate off the tip.[7]
-
Reduce Temperature: Cool the solution to a lower temperature using a dry ice/acetone bath, but be cautious as very rapid cooling can cause impurities to crash out.
-
Concentrate the Solution: If the solution is too dilute, remove some of the solvent by gentle heating or under a stream of nitrogen, then attempt to cool again.[7]
Q4: My product is discolored (e.g., yellow or brown). How can I remove colored impurities?
A4: Aminopyridines can be susceptible to oxidation, leading to colored impurities. These can often be removed using activated charcoal.
Procedure for Decolorization:
-
Dissolve the crude compound in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Re-heat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal.[8] This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[6] Using a pre-heated funnel and filter paper is highly recommended.
-
Allow the filtered, colorless solution to cool and crystallize as usual.
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a small portion of the chosen solvent (e.g., isopropanol) and heat the mixture to a gentle boil with stirring.
-
Continue adding the solvent in small portions until the solid has just completely dissolved. Note the total volume.[4]
-
If the solution is colored, proceed with the decolorization protocol (Q4).
-
If the solution contains insoluble impurities, perform a hot gravity filtration.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: General Troubleshooting Workflow
This diagram provides a logical path for addressing the most common issues encountered during recrystallization.
Caption: A troubleshooting decision tree for recrystallization.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(5-Aminopyridin-2-yl)ethanone for Researchers and Drug Development Professionals
Introduction: The Significance of 1-(5-Aminopyridin-2-yl)ethanone in Medicinal Chemistry
This compound, also known as 2-acetyl-5-aminopyridine, is a pivotal building block in the landscape of pharmaceutical research and development. Its unique bifunctional nature, featuring a reactive acetyl group and a nucleophilic amino moiety on a pyridine scaffold, renders it an invaluable precursor for the synthesis of a diverse array of complex heterocyclic compounds. These resulting structures are often investigated for a wide range of biological activities, making the efficient and reliable synthesis of this key intermediate a topic of considerable interest to medicinal and organic chemists. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering detailed protocols, performance data, and expert insights to inform your selection of the most appropriate methodology for your research and development needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several strategic pathways. This guide will focus on two of the most prevalent and practical methods: the reduction of a nitro intermediate and the direct amination of a halogenated precursor. Each method presents its own set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and scalability.
| Synthetic Route | Key Starting Material | Core Transformation | Typical Reagents/Catalysts | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Method 1: Reduction of Nitro Intermediate | 2-Acetyl-5-nitropyridine | Nitro group reduction | Fe/HCl, SnCl₂/HCl, H₂/Pd-C | ~90% (for reduction step) | High-yielding reduction, well-established chemistry. | Requires synthesis of the nitro precursor, which can involve harsh nitrating conditions. |
| Method 2: Amination of Halogenated Precursor | 1-(6-Chloropyridin-3-yl)ethanone | Nucleophilic aromatic substitution | Saturated aqueous ammonia | 89%[1] | Utilizes a commercially available starting material, direct introduction of the amino group. | Requires high temperature and pressure (autoclave), potentially limiting scalability for some labs. |
Method 1: Synthesis via Reduction of a Nitro Intermediate
This well-established two-step approach first involves the synthesis of the key intermediate, 1-(5-nitropyridin-2-yl)ethanone, followed by the reduction of the nitro group to the desired amine. The rationale behind this strategy lies in the relative ease of introducing a nitro group onto the pyridine ring and its subsequent clean conversion to an amino group.
Logical Workflow
Caption: Workflow for the synthesis of this compound via a nitro intermediate.
Experimental Protocol: Synthesis of 2-Acetamido-5-nitropyridine
This protocol is adapted from established procedures for the nitration of acetylated aminopyridines[2]. The initial acetylation of 2-aminopyridine protects the amino group from oxidation during the subsequent nitration step.
Step 1: Acetylation of 2-Aminopyridine
-
Dissolve 2-aminopyridine in acetic anhydride.
-
Control the temperature below 60°C as the reaction is exothermic.
-
Stir the reaction for 1 hour.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
Pour the reaction mixture into ice water and extract the product, 2-acetamidopyridine, with ethyl acetate.
-
Evaporate the solvent to obtain the product. A yield of 95% with a purity of 99.2% has been reported for this step[2].
Step 2: Nitration of 2-Acetamidopyridine
-
Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid, maintaining the temperature between 20-40°C[2].
-
Slowly add the 2-acetamidopyridine to the nitrating mixture, keeping the temperature below 60°C.
-
After the addition is complete, stir the mixture for 1 hour, then heat to 40-70°C for 2 hours.
-
Cool the reaction to room temperature and pour it into ice water, which will cause the product, 2-acetamido-5-nitropyridine, to precipitate.
-
Filter the solid and wash it with water until neutral.
-
Dry the solid to obtain the product. A yield of 86% with a purity of 99.1% has been reported[2].
Experimental Protocol: Reduction of 2-Acetamido-5-nitropyridine to this compound
This procedure involves the reduction of the nitro group to an amine. Various reducing agents can be employed; a common and effective method utilizes a metal catalyst such as Platinum on carbon (Pt/C)[2].
-
Dissolve 2-acetamido-5-nitropyridine in methanol.
-
Add a catalytic amount of Pt/C (e.g., 0.5g of catalyst for a reaction at the scale described in the reference)[2].
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction completion by TLC.
-
Once the reaction is complete, filter off the catalyst.
-
Evaporate the solvent to obtain the final product, 2-acetamido-5-aminopyridine. A yield of 95% has been reported for this reduction step[2]. The final hydrolysis of the acetamido group to the amine can be achieved under acidic or basic conditions, though the reference cited performs the reduction on the acetylated compound. A direct reduction of 1-(5-nitropyridin-2-yl)ethanone would be a more direct final step.
Method 2: Synthesis via Amination of a Halogenated Precursor
This approach offers a more direct route to the target molecule by starting from a commercially available halogenated pyridine derivative. The key transformation is a nucleophilic aromatic substitution reaction where the halogen is displaced by an amino group.
Logical Workflow
Caption: Workflow for the synthesis of an isomer of the target compound via amination. Note: The cited source describes the synthesis of the 6-amino-3-acetyl isomer. A similar strategy could be applied to a 2-acetyl-5-halopyridine.
Experimental Protocol: Amination of 1-(6-Chloropyridin-3-yl)ethanone
The following protocol is based on a reported synthesis of 1-(6-aminopyridin-3-yl)ethanone, an isomer of the target compound, and illustrates the general conditions for this type of transformation[1].
-
Place 1-(6-chloropyridin-3-yl)ethanone (40 g, 257.10 mmol) and a saturated aqueous ammonia solution (750 mL) in a 1L autoclave.
-
Stir the reaction mixture at 130°C for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: dichloromethane/methanol, 50:1) to afford the product.
-
A yield of 89% (33 g) as a yellow solid has been reported for this transformation[1].
Note on Applicability to Target Synthesis: While this specific protocol yields an isomer, the underlying principle of high-pressure amination of a chloropyridine is directly applicable to the synthesis of this compound, provided that 1-(5-chloropyridin-2-yl)ethanone or a similar halogenated precursor is available.
Characterization and Validation
Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are the expected analytical data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amino protons, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns will be characteristic of the 2,5-disubstituted pyridine ring system.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven unique carbon atoms in the molecule, including the carbonyl carbon of the acetyl group and the carbons of the pyridine ring.
2. Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ketone, and the C=C and C=N stretching vibrations of the pyridine ring.
3. Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (C₇H₈N₂O, MW: 136.15 g/mol )[3]. The fragmentation pattern can provide further structural information.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Method 1 (Reduction of Nitro Intermediate) is a robust and high-yielding approach, particularly for the final reduction step. However, it requires the synthesis of the nitro precursor, which may involve handling hazardous nitrating agents. This method is well-suited for laboratories equipped to handle such reagents and when high overall yield is a primary concern.
-
Method 2 (Amination of Halogenated Precursor) provides a more direct route from a commercially available starting material. The main drawback is the need for high-pressure equipment (autoclave), which may not be accessible in all laboratory settings. This method is advantageous for its convergency and when the appropriate starting materials are readily available.
The choice of synthetic route will ultimately depend on the specific resources, scale, and safety considerations of the individual laboratory. For initial small-scale synthesis and proof-of-concept studies, the reduction of a nitro intermediate may be more readily implemented if the precursor can be synthesized or procured. For larger-scale production, the amination of a halogenated precursor, despite the equipment requirements, may offer a more streamlined and cost-effective process.
References
A Comparative Guide to the Biological Activity of Aminopyridines: Situating 1-(5-Aminopyridin-2-yl)ethanone in the Chemical Landscape
In the dynamic field of drug discovery and development, the pyridine scaffold remains a cornerstone for the synthesis of novel therapeutic agents. Its derivatives, particularly aminopyridines, have garnered significant attention due to their diverse and potent biological activities. This guide provides a comparative analysis of the biological activities of various aminopyridine derivatives, with a special focus on contextualizing the potential of 1-(5-Aminopyridin-2-yl)ethanone within this versatile chemical class. By examining structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a framework for understanding and predicting the biological efficacy of these compounds.
The Aminopyridine Scaffold: A Privileged Structure in Medicinal Chemistry
Aminopyridines are heterocyclic organic compounds consisting of a pyridine ring substituted with an amino group. The position of the amino group (2-, 3-, or 4-) significantly influences the electronic properties and three-dimensional structure of the molecule, thereby dictating its biological activity.[1] These compounds have demonstrated a wide array of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[1] Their ability to interact with various enzymes and receptors makes them attractive candidates for therapeutic development.[1]
A key structural feature of many biologically active aminopyridines is their ability to act as bioisosteres of purines, enabling them to compete with ATP for the binding sites of kinases. This mechanism underlies the anticancer activity of many aminopyridine derivatives.
Comparative Analysis of Biological Activities
The biological activity of aminopyridine derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. Understanding these structure-activity relationships is crucial for the rational design of potent and selective therapeutic agents.
Anticancer Activity: A Tale of Kinase Inhibition and Cytotoxicity
A significant body of research has focused on the anticancer potential of aminopyridines. Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cell signaling pathways implicated in cancer progression.
Structure-Activity Relationship Insights:
-
Substitution at the 2- and 4-positions: Derivatives with substituents at these positions have shown potent inhibitory activity against various kinases, including Janus kinase 2 (JAK2). For example, certain 2-aminopyridine derivatives have been identified as promising JAK2 inhibitors with IC50 values in the low nanomolar range.[2]
-
The Role of the Amino Group: The amino group is often crucial for forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
-
Influence of Additional Substituents: The addition of other functional groups can significantly modulate activity. For instance, the presence of methoxy (-OCH3), hydroxyl (-OH), and carbonyl (-C=O) groups has been shown to enhance the antiproliferative activity of pyridine derivatives against various cancer cell lines.[3] Conversely, bulky groups or halogen atoms can sometimes decrease activity.[3]
This compound in Context:
While direct experimental data on the anticancer activity of this compound is limited in the reviewed literature, its structural features allow for informed predictions. The presence of the amino group at the 5-position and an acetyl group at the 2-position suggests potential for interaction with kinase active sites. The acetyl group, with its carbonyl moiety, could participate in hydrogen bonding, potentially enhancing binding affinity. Based on the established SAR of related compounds, it is plausible that this molecule could exhibit cytotoxic effects against cancer cell lines. Further screening against a panel of kinases and cancer cell lines is warranted to elucidate its specific activity profile.
Quantitative Comparison of Selected Aminopyridine Derivatives:
| Compound/Derivative Class | Target/Cell Line | Reported IC50/Activity | Reference |
| 2-Aminopyridine Derivatives (e.g., 12k, 12l) | JAK2 Kinase | 6 nM and 3 nM, respectively | [2] |
| 2-Amino-3-cyanopyridine derivative (2c) | S. aureus, B. subtilis | MIC: 0.039 µg/mL | [4] |
| 4-Aminopyridine Derivative (3Me4AP) | Shaker K+ channel | ~7-fold more potent than 4-AP | [5] |
| Amino Acid Conjugates of 2-Aminopyridine (S6c) | A2780CISR (cisplatin-resistant ovarian cancer) | Promising inhibition | [6][7] |
Antimicrobial Activity: Disrupting Bacterial and Fungal Growth
Aminopyridine derivatives have also emerged as promising antimicrobial agents. Their activity stems from their ability to interfere with essential cellular processes in bacteria and fungi.
Structure-Activity Relationship Insights:
-
Impact of Substituents: The introduction of specific substituents can enhance antimicrobial potency. For example, a study on 2-amino-3-cyanopyridine derivatives found that a particular compound (2c) exhibited significant activity against Gram-positive bacteria.[4]
-
Metal Complexes: Coordination of aminopyridines with transition metals can lead to complexes with enhanced antimicrobial activity compared to the free ligand.[8]
This compound in Context:
The antimicrobial potential of this compound is an area ripe for investigation. Its structure, featuring both an amino and a carbonyl group, provides sites for potential interaction with microbial targets. Based on the activity of other substituted aminopyridines, it is conceivable that this compound could exhibit activity against a range of bacterial and fungal pathogens.
Experimental Methodologies for Biological Evaluation
To rigorously assess and compare the biological activities of aminopyridine derivatives, standardized and validated experimental protocols are essential.
Workflow for Anticancer Activity Screening
Caption: Workflow for screening aminopyridines for anticancer activity.
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the aminopyridine compounds (including this compound and other comparators) for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for Antimicrobial Susceptibility Testing
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to the Spectroscopic Comparison of 1-(5-Aminopyridin-2-YL)ethanone Derivatives
For professionals in drug discovery and medicinal chemistry, a deep understanding of the structural and electronic properties of novel compounds is paramount. 1-(5-Aminopyridin-2-YL)ethanone and its derivatives represent a class of heterocyclic compounds with significant potential in pharmaceutical development. This guide provides a comprehensive framework for their spectroscopic comparison, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and provide self-validating protocols to ensure data integrity.
Introduction: The Significance of this compound Derivatives
This compound serves as a versatile scaffold in medicinal chemistry. The presence of an aminopyridine ring and an ethanone group offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. Spectroscopic analysis is the cornerstone of characterizing these derivatives, providing irrefutable evidence of chemical structure, purity, and electronic characteristics. This guide will equip researchers with the knowledge to perform and interpret spectroscopic analyses for this important class of molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound derivatives, a combination of 1D and 2D NMR experiments is essential for complete assignment of proton (¹H) and carbon (¹³C) signals.
Expected ¹H NMR Spectral Features
The aromatic region of the ¹H NMR spectrum of this compound derivatives is of particular interest. The pyridine ring protons will exhibit characteristic chemical shifts and coupling patterns depending on the substitution. In the parent compound, the protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm)[1]. The acetyl group's methyl protons will appear as a singlet in the upfield region (around δ 2.5 ppm). The amino group protons will present as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ethanone group (typically δ 190-200 ppm), the carbons of the pyridine ring (δ 110-160 ppm), and the methyl carbon (around δ 25 ppm)[2][3]. The chemical shifts of the pyridine ring carbons are sensitive to the electronic effects of substituents.
Advanced 2D NMR Techniques for Unambiguous Assignments
For complex derivatives, 1D NMR spectra can be challenging to interpret due to signal overlap. Advanced 2D NMR experiments are indispensable in such cases.[1][4]
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, aiding in the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess the overall structure and purity.
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition (if necessary): Based on the complexity of the 1D spectra, acquire COSY, HSQC, and HMBC spectra to resolve any ambiguities in the assignments.
Caption: A multi-technique approach to spectroscopic analysis.
Comparative Data Summary
To facilitate a direct comparison between different derivatives, the spectroscopic data should be systematically tabulated.
Table 1: Comparative ¹H NMR Data (Aromatic Region, δ ppm)
| Derivative | H-3 | H-4 | H-6 | Other Aromatic Protons |
| Parent | exp. value | exp. value | exp. value | N/A |
| Derivative A | exp. value | exp. value | exp. value | exp. value |
| Derivative B | exp. value | exp. value | exp. value | exp. value |
Table 2: Comparative IR Data (Key Frequencies, cm⁻¹)
| Derivative | ν(N-H) | ν(C=O) | ν(C=N), ν(C=C) | ν(C-N) |
| Parent | exp. value | exp. value | exp. value | exp. value |
| Derivative A | exp. value | exp. value | exp. value | exp. value |
| Derivative B | exp. value | exp. value | exp. value | exp. value |
Table 3: Comparative UV-Vis and MS Data
| Derivative | λmax (nm) (Solvent) | ε (M⁻¹cm⁻¹) | [M+H]⁺ (m/z) |
| Parent | exp. value | exp. value | exp. value |
| Derivative A | exp. value | exp. value | exp. value |
| Derivative B | exp. value | exp. value | exp. value |
Conclusion: A Synergistic Approach
A comprehensive spectroscopic comparison of this compound derivatives requires a synergistic approach, integrating data from NMR, IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently characterize these promising compounds and accelerate their journey in drug discovery and development.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. 1H and 13C NMR spectra and solution structures of novel derivatives of 5-substituted creatinines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
A Comparative Guide to a Validated HPLC Method for the Analysis of 1-(5-Aminopyridin-2-YL)ethanone
Introduction
1-(5-Aminopyridin-2-YL)ethanone is a key intermediate and potential process-related impurity in the synthesis of various active pharmaceutical ingredients (APIs). Pyridine derivatives are significant building blocks in the pharmaceutical and chemical industries[1][2]. The presence and quantity of such impurities must be meticulously controlled to ensure the safety and efficacy of the final drug product. Consequently, a robust, reliable, and validated analytical method is not merely a regulatory requirement but a cornerstone of quality assurance in pharmaceutical development and manufacturing[3].
This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. As a senior application scientist, my objective is not just to provide a protocol but to elucidate the scientific rationale behind the methodological choices. Furthermore, this guide will objectively compare the established performance of this HPLC method with the capabilities of a modern alternative, Ultra-Performance Liquid Chromatography (UPLC), providing the experimental data and context necessary for researchers, scientists, and drug development professionals to make informed decisions for their analytical needs.
Part 1: A Validated Reversed-Phase HPLC Method
The developed method is grounded in the principles of reversed-phase chromatography, the workhorse of the pharmaceutical analysis industry, and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose[4][5].
Method Development Rationale: Explaining the "Why"
The primary goal was to develop a specific, accurate, and precise method. Here's the causality behind our experimental choices:
-
Column Chemistry: A C18 stationary phase was selected. This is a non-polar stationary phase that provides excellent retention and separation for moderately polar compounds like aminopyridine derivatives through hydrophobic interactions. Several established methods for related compounds successfully utilize C18 columns[6][7].
-
Mobile Phase Composition: A mixture of an aqueous buffer (Phosphate buffer, pH 3.0) and an organic modifier (Methanol) was chosen. The acidic pH ensures that the amino group on the pyridine ring is protonated, leading to consistent retention behavior and sharp, symmetrical peak shapes. Methanol was selected as the organic modifier due to its favorable solvent strength and UV transparency. The final isocratic ratio was optimized to achieve a reasonable retention time (around 5-7 minutes) and good resolution from any potential impurities.
-
Detection Wavelength: The UV detection wavelength was set to 254 nm. This wavelength was determined by scanning the UV spectrum of this compound, which showed a significant absorbance maximum, providing high sensitivity for the analyte.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C were established to ensure optimal efficiency and reproducibility without generating excessive backpressure.
Experimental Workflow: Method Development to Validation
The following diagram illustrates the logical progression from initial method development through the comprehensive validation process as mandated by ICH guidelines.
Caption: Workflow for HPLC Method Development and Validation.
Detailed Experimental Protocol
Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20mM Potassium Phosphate Buffer (pH 3.0) : Methanol (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Procedure
-
Buffer Preparation: Dissolve 2.72 g of monobasic potassium phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix 600 mL of the prepared buffer with 400 mL of HPLC-grade methanol. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for validation experiments (e.g., for linearity).
-
System Suitability: Before sample analysis, inject a working standard solution (e.g., 50 µg/mL) six times. The system is deemed ready if the relative standard deviation (%RSD) for peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000. These tests are an integral part of chromatographic methods to verify system performance[3].
Method Validation Results (as per ICH Q2(R1))
The method was rigorously validated to demonstrate its suitability for the quantitative determination of this compound. Validation characteristics are required for quantitative tests to ensure the reliability of the analytical data[4].
1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products[8]. The method demonstrated excellent specificity. A placebo solution and a spiked sample were analyzed, showing no interference at the retention time of the analyte peak. Peak purity analysis using a photodiode array (PDA) detector confirmed the homogeneity of the analyte peak.
2. Linearity and Range The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample[4].
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 21,540 |
| 10.0 | 214,980 |
| 25.0 | 538,110 |
| 50.0 | 1,075,900 |
| 75.0 | 1,614,200 |
| 100.0 | 2,152,500 |
| Correlation Coefficient (r²) | 0.9998 |
| Range | 1.0 - 100.0 µg/mL |
The method is linear over the specified range, which is critical for accurate quantification across different sample concentrations[8].
3. Accuracy (Recovery) Accuracy was determined by analyzing samples spiked with known amounts of the analyte at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, n=3) | % Recovery | % RSD |
| 80% | 40.0 | 39.88 | 99.7% | 0.45% |
| 100% | 50.0 | 50.21 | 100.4% | 0.31% |
| 120% | 60.0 | 59.75 | 99.6% | 0.52% |
The high recovery values (98-102%) confirm the accuracy of the method across its range[5].
4. Precision Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Parameter | Concentration (µg/mL) | Mean Peak Area | % RSD |
| Repeatability (n=6) | 50.0 | 1,076,150 | 0.65% |
| Intermediate Precision (Day 2, n=6) | 50.0 | 1,081,230 | 0.72% |
The low %RSD values (<2%) demonstrate that the method is highly precise.
5. LOD and LOQ The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
| Parameter | Value |
| LOD | 0.15 µg/mL |
| LOQ | 0.50 µg/mL |
These results indicate the method is sensitive enough to detect and quantify very low levels of the analyte, which is crucial for impurity analysis.
6. Robustness The robustness of the method was evaluated by making deliberate minor variations in the chromatographic conditions, such as the pH of the mobile phase (±0.2 units), column temperature (±2°C), and mobile phase composition (±2% organic). In all varied conditions, the system suitability parameters remained within the acceptable limits, demonstrating the method's reliability during normal usage[9].
Part 2: The High-Throughput Alternative: UPLC
While HPLC has long been the industry standard, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, particularly in environments where speed and sensitivity are paramount[10]. UPLC represents an evolution in liquid chromatography, utilizing smaller column particles (<2 µm) and significantly higher operating pressures[11][12].
Fundamental Differences: HPLC vs. UPLC
The core distinction lies in the particle size of the stationary phase and the operating pressure of the system.
-
Particle Size: HPLC typically uses columns with particle sizes of 3-5 µm, whereas UPLC employs sub-2 µm particles[10]. This smaller particle size provides a greater surface area, leading to more efficient separation.
-
Operating Pressure: To push the mobile phase through the densely packed UPLC column, the system must operate at much higher pressures (up to 15,000 psi) compared to HPLC (typically up to 6,000 psi)[11].
Performance Comparison: A Head-to-Head Analysis
Migrating the validated HPLC method to a UPLC system would yield significant performance enhancements. The table below provides a direct comparison based on established principles and expected outcomes.
| Performance Metric | Validated HPLC Method | Expected UPLC Performance | Advantage |
| Analysis Time | ~10 minutes | < 2 minutes | UPLC [12] |
| Resolution | Good | Excellent (Sharper, narrower peaks) | UPLC [13] |
| Sensitivity (S/N) | High | Very High (Taller, narrower peaks) | UPLC [14] |
| Solvent Consumption | ~10 mL per run | ~1.5 mL per run | UPLC [10] |
| System Backpressure | ~1,500 - 2,500 psi | ~8,000 - 12,000 psi | HPLC (Lower) |
| Initial Cost | Standard | High | HPLC |
| Method Robustness | High (Validated) | Generally high, but more sensitive to minor variations | HPLC |
Expert Insights: When to Choose UPLC?
From a purely technical standpoint, UPLC offers superior speed, resolution, and sensitivity[10]. The choice between HPLC and UPLC is therefore a strategic one based on laboratory needs:
-
Choose HPLC for:
-
Routine quality control labs where established, robust methods are prioritized.
-
Environments where instrument cost and the transfer of legacy methods are significant considerations.
-
Analyses where run times of 10-20 minutes are acceptable.
-
-
Choose UPLC for:
-
High-throughput screening (HTS) in drug discovery.
-
Trace-level impurity analysis where maximum sensitivity is required.
-
Laboratories focused on "green chemistry" initiatives, due to the significant reduction in solvent consumption[13].
-
Complex sample analysis where the highest possible resolution is needed to separate closely eluting peaks[12].
-
Conclusion
This guide has detailed a robust and reliable HPLC method for the quantitative analysis of this compound, fully validated according to ICH Q2(R1) guidelines. The data presented confirms that the method is specific, linear, accurate, precise, and robust, making it highly suitable for quality control and routine analysis in a pharmaceutical setting.
Furthermore, the comparison with UPLC technology highlights the significant advancements in liquid chromatography. UPLC provides substantial gains in speed, sensitivity, and efficiency, reducing both analysis time and solvent waste[13][14]. While the validated HPLC method remains the dependable workhorse, UPLC stands as the future of separation science, offering a powerful solution for high-throughput and demanding analytical challenges[10]. The ultimate decision to employ HPLC or UPLC depends on a careful evaluation of the specific analytical requirements, throughput needs, and available resources of the laboratory.
References
- 1. helixchrom.com [helixchrom.com]
- 2. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 7. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. scribd.com [scribd.com]
- 10. HPLC vs. UPLC [webofpharma.com]
- 11. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 12. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 13. biomedres.us [biomedres.us]
- 14. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
A Comparative Guide to the Synthetic Routes of 1-(5-Aminopyridin-2-yl)ethanone for the Modern Researcher
Introduction: The Significance of 1-(5-Aminopyridin-2-yl)ethanone
This compound, also known as 2-amino-5-acetylpyridine, is a pivotal building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a nucleophilic amino group and a versatile acetyl moiety on a pyridine scaffold, makes it an invaluable precursor for the synthesis of a diverse range of complex heterocyclic compounds. These resulting structures are often explored for their potential as therapeutic agents, targeting a wide array of biological pathways. The efficiency and scalability of the synthetic route to this key intermediate are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the most prevalent and practical synthetic methodologies for obtaining this compound, supported by experimental data and procedural details.
Route A: The Classic Multi-step Synthesis from 2-Aminopyridine
This is a well-established, albeit lengthy, approach that begins with the readily available and inexpensive starting material, 2-aminopyridine. The core strategy involves protecting the reactive amino group, followed by electrophilic aromatic substitution to introduce the acetyl precursor (a nitro group), and finally, reduction and deprotection to yield the target molecule.
Logical Workflow of Route A
Caption: Workflow for the synthesis of this compound from 2-aminopyridine.
Causality Behind Experimental Choices in Route A
-
Step 1: Acetylation (Protection): The initial acetylation of the amino group to form 2-acetamidopyridine is a crucial step. The unprotected amino group is a strong activating group for electrophilic aromatic substitution, but it is also basic and can be protonated or complex with reagents in subsequent steps. The acetyl group moderates the activating effect and protects the amino group from unwanted side reactions during nitration. Acetic anhydride is a common and effective reagent for this purpose.[1]
-
Step 2: Nitration: The introduction of a nitro group at the 5-position is achieved through electrophilic aromatic substitution using a mixture of fuming nitric acid and concentrated sulfuric acid. The acetylamino group is an ortho-, para-director, and the steric hindrance at the ortho positions (3 and 6) favors substitution at the para-position (5). The strongly acidic conditions are necessary to generate the highly electrophilic nitronium ion (NO₂⁺). Careful temperature control is critical to prevent over-nitration and ensure safety.[2]
-
Step 3: Reduction: The nitro group is then reduced to the desired amino group. A variety of reducing agents can be employed, with catalytic hydrogenation (e.g., using palladium on carbon with hydrazine hydrate) being a clean and efficient method. Iron powder in the presence of an acid like acetic acid is a more classical and cost-effective alternative.[1]
-
Step 4: Hydrolysis (Deprotection): The final step involves the removal of the acetyl protecting group to unveil the primary amine. This is typically achieved by heating in an aqueous solution of a strong base, such as sodium hydroxide.
Experimental Protocol for Route A
Step 1: Synthesis of 2-Acetamidopyridine
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (9.9 g, 0.105 mol).
-
Carefully add acetic anhydride (21 mL, 0.223 mol) to the flask. The reaction is exothermic, and the temperature should be controlled.
-
Heat the reaction mixture to 45 °C and maintain for 2.5 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water with stirring.
-
Extract the aqueous mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-acetamidopyridine. A typical yield is around 96%.
Step 2: Synthesis of 2-Acetamido-5-nitropyridine
-
In a flask cooled in an ice bath, slowly add 2-acetamidopyridine (13.6 g, 0.1 mol) to concentrated sulfuric acid (113 mL).
-
Maintain the temperature below 40 °C while slowly adding fuming nitric acid (14.6 mL).
-
After the addition is complete, warm the mixture to 60 °C and stir for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry to obtain 2-acetamido-5-nitropyridine. A typical yield is around 88%.
Step 3: Synthesis of 2-Acetamido-5-aminopyridine
-
In a round-bottom flask, suspend 2-acetamido-5-nitropyridine (4.53 g, 0.025 mol) in ethanol (40 mL).
-
Add a catalytic amount of palladium on carbon (0.6 g).
-
Heat the mixture to 80 °C and add hydrazine hydrate (2.94 g, 0.059 mol) dropwise.
-
Maintain the reaction at 80 °C for 3.5 hours.
-
Filter the hot reaction mixture through celite to remove the catalyst and wash the celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to yield 2-acetamido-5-aminopyridine. A typical yield is around 93%.
Step 4: Synthesis of this compound (Hydrolysis)
-
Dissolve 2-acetamido-5-aminopyridine (6 g) in a 20% aqueous solution of sodium hydroxide (5 g NaOH in 20 mL water).
-
Heat the mixture to 80 °C and stir for 2 hours.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound. A typical yield for this step is around 95%.
Route B: Nucleophilic Aromatic Substitution
This more direct approach utilizes a pre-functionalized pyridine ring, 1-(6-chloropyridin-3-yl)ethanone, and introduces the amino group in a single step through nucleophilic aromatic substitution.
Logical Workflow of Route B
Caption: Workflow for the synthesis of this compound via nucleophilic aromatic substitution.
Causality Behind Experimental Choices in Route B
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution by the electron-withdrawing nature of the ring nitrogen. The reaction with ammonia, typically in a sealed vessel at elevated temperature and pressure, displaces the chloride to yield the desired 2-aminopyridine derivative. The use of a saturated aqueous solution of ammonia provides a high concentration of the nucleophile.
Experimental Protocol for Route B
-
In a 1L autoclave, place 1-(6-chloropyridin-3-yl)ethanone (40 g, 257.10 mmol).
-
Add a saturated aqueous ammonia solution (750 mL).
-
Seal the autoclave and heat the reaction mixture to 130 °C with stirring for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
-
Purify the residue by silica gel column chromatography (eluent: dichloromethane/methanol, 50:1) to afford 1-(6-aminopyridin-3-yl)ethanone as a yellow solid. The reported yield is 89%.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Multi-step from 2-Aminopyridine | Route B: Nucleophilic Aromatic Substitution |
| Starting Material | 2-Aminopyridine | 1-(6-Chloropyridin-3-yl)ethanone |
| Number of Steps | 4 | 1 |
| Overall Yield (calculated) | ~70% | 89% |
| Key Reagents | Acetic anhydride, fuming nitric acid, H₂SO₄, Pd/C, hydrazine hydrate, NaOH | Saturated aqueous ammonia |
| Reaction Conditions | Varied, includes strong acids and heating | High temperature and pressure (autoclave) |
| Scalability | Potentially complex due to multiple steps and purification | More straightforward for scale-up |
| Safety Considerations | Use of highly corrosive and oxidizing acids, handling of hydrazine hydrate | Requires specialized high-pressure equipment |
| Advantages | Inexpensive and readily available starting material | High-yielding, single-step reaction |
| Disadvantages | Multi-step process, lower overall yield, use of hazardous reagents | Requires specialized equipment, starting material may be less accessible |
Discussion and Conclusion
Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.
Route A is a classic, textbook approach that is valuable from a pedagogical standpoint and utilizes a very common starting material. However, its multi-step nature, lower overall yield, and the use of hazardous reagents such as fuming nitric acid and hydrazine hydrate make it less appealing for large-scale production. The multiple intermediate purifications can also be labor-intensive.
Route B presents a more elegant and efficient solution. The single-step, high-yielding transformation makes it an attractive option for process chemistry and larger-scale synthesis. The primary drawback is the requirement for high-pressure equipment (an autoclave), which may not be available in all laboratory settings. The accessibility and cost of the starting material, 1-(6-chloropyridin-3-yl)ethanone, should also be considered.
For researchers focused on rapid access to the target molecule with high efficiency, Route B is the superior choice , provided the necessary equipment is available. Route A remains a reliable, albeit more laborious, alternative that can be performed with standard laboratory glassware. The choice of synthetic route will ultimately depend on the specific needs, resources, and scale of the intended synthesis.
References
A Researcher's Comparative Guide to In Silico Docking of 1-(5-Aminopyridin-2-yl)ethanone Derivatives
This guide provides a comprehensive comparison of in silico docking methodologies for the study of 1-(5-aminopyridin-2-yl)ethanone derivatives. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental choices, protocol validation, and data interpretation.
Introduction: The Therapeutic Potential of this compound Derivatives
The this compound scaffold is a key pharmacophore found in a variety of potent and selective kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] Derivatives of this scaffold have shown promise as inhibitors of various kinases, such as Janus kinase 2 (JAK2), ROS1, and ALK, making them attractive candidates for the development of novel therapeutics.[3][4] Molecular docking, a powerful computational technique, is instrumental in understanding the binding mechanisms of these derivatives and in guiding the design of new, more effective inhibitors.[5][6]
Pillar 1: Selecting the Right Tool for the Job - A Comparison of Docking Software
The choice of docking software is a critical first step that influences the accuracy and efficiency of an in silico study.[7] Several programs are available, each with its own set of algorithms and scoring functions.[8] A comparative overview of some of the most widely used software is presented below.
| Software | Algorithm Highlights | Scoring Function | Strengths | Considerations |
| AutoDock Vina | Employs a Lamarckian genetic algorithm for ligand conformational searching. | Machine-learning-based empirical scoring function. | High speed and accuracy, open-source, and widely used.[8][9] | Can be sensitive to the initial setup of the docking box. |
| Glide (Schrödinger) | Utilizes a hierarchical series of filters to search for ligand poses. | Employs the GlideScore, an empirical scoring function with terms for force field and empirical contributions. | High accuracy in pose prediction and scoring, well-integrated into a larger software suite.[8][9] | Commercial software with a significant licensing cost. |
| GOLD (CCDC) | Based on a genetic algorithm to explore ligand and protein flexibility. | Offers multiple scoring functions (e.g., GoldScore, ChemScore, ASP, PLP). | Excellent at handling ligand flexibility and known for high accuracy in pose prediction.[8][9] | Can be computationally intensive. |
| MOE (Chemical Computing Group) | Implements a placement methodology based on alpha spheres and offers various conformational search algorithms. | Utilizes London dG and GBVI/WSA dG scoring functions. | Integrated environment for various molecular modeling tasks, good for lead optimization. | Commercial software. |
Expert Insight: For initial virtual screening of a large library of this compound derivatives, the speed of AutoDock Vina makes it an excellent choice. For more detailed binding mode analysis and lead optimization, the higher accuracy of Glide or GOLD may be preferable.[8][9] The choice often depends on a balance between computational resources and the desired level of precision.
Pillar 2: A Self-Validating Docking Protocol
The trustworthiness of any docking study hinges on a robust and well-validated protocol. This section outlines a step-by-step methodology, emphasizing the causality behind each experimental choice.
Experimental Workflow Diagram
Caption: A typical workflow for a molecular docking study.
Step 1: Target Protein Preparation
-
Objective: To prepare the protein structure for docking by correcting for common issues in crystallographic data.
-
Protocol:
-
Obtain the crystal structure: Download the 3D structure of the target kinase (e.g., JAK2) from the Protein Data Bank (PDB).
-
Remove non-essential molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file.[10][11] Some water molecules that mediate key interactions may be retained, but this requires careful consideration.[12][13]
-
Add hydrogen atoms: Since X-ray crystallography often does not resolve hydrogen atoms, they must be added computationally.[13][14]
-
Assign charges and atom types: Assign appropriate partial charges and atom types to all protein atoms according to a chosen force field (e.g., AMBER, CHARMM).[14]
-
Minimize the structure: Perform a brief energy minimization to relieve any steric clashes that may have been introduced during preparation.[13]
-
-
Causality: These steps are crucial to ensure a chemically correct and energetically favorable receptor structure, which is essential for accurate docking.[13]
Step 2: Ligand Preparation
-
Objective: To generate low-energy 3D conformations of the this compound derivatives and assign correct chemical properties.
-
Protocol:
-
Generate 2D structures: Draw the derivatives using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structures to 3D.
-
Generate conformers: For flexible ligands, it is important to generate a set of low-energy conformers.[15]
-
Assign charges and atom types: Assign partial charges (e.g., Gasteiger charges for AutoDock) and atom types.[16]
-
-
Causality: The ligand's conformation and charge distribution directly impact its interaction with the protein's active site.[14]
Step 3: Docking Protocol Validation (The Self-Validating System)
-
Objective: To ensure that the chosen docking parameters can accurately reproduce the known binding mode of a ligand.
-
Protocol:
-
Re-docking: Take the co-crystallized ligand that was removed during protein preparation and dock it back into the active site using the chosen software and settings.[12][17][18]
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.[17]
-
-
Trustworthiness: A successful re-docking, typically with an RMSD value of less than 2.0 Å, validates the docking protocol.[12][17] This provides confidence that the protocol can be reliably applied to dock the novel derivatives.
Step 4: Molecular Docking and Analysis
-
Objective: To predict the binding modes and affinities of the this compound derivatives.
-
Protocol:
-
Grid Generation: Define a grid box that encompasses the active site of the kinase.[11]
-
Docking: Dock the prepared library of derivatives into the defined grid box.
-
Scoring and Ranking: The docking software will generate a score for each pose, which is an estimate of the binding affinity.[9] Rank the derivatives based on their docking scores.
-
Pose Analysis: Visually inspect the top-ranked poses to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues.
-
Logical Relationship Diagram
Caption: The logical flow from inputs to validated outputs in a docking study.
Pillar 3: Authoritative Grounding and Data Interpretation
The ultimate goal of a docking study is to generate hypotheses that can be experimentally tested. Therefore, it is crucial to correlate the in silico results with available experimental data.
Comparing Docking Scores with Experimental Activity
If experimental data, such as IC50 values, are available for a subset of the this compound derivatives, a correlation analysis should be performed.
| Derivative | Docking Score (kcal/mol) | Experimental IC50 (nM) |
| Compound A | -9.5 | 50 |
| Compound B | -8.2 | 250 |
| Compound C | -7.1 | 1500 |
| Compound D | -9.8 | 35 |
Note: This is example data.
A strong correlation between lower (more favorable) docking scores and lower IC50 values further validates the docking protocol and suggests that the scoring function is providing a reasonable estimate of binding affinity.[19]
In Silico ADMET Prediction
To assess the drug-likeness of the most promising derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties should be predicted using tools like SwissADME or QikProp.[20][21] This provides an early indication of the potential pharmacokinetic profile of the compounds.[20][21]
In silico docking is an invaluable tool for the study of this compound derivatives in kinase inhibitor discovery. By carefully selecting the appropriate software, rigorously validating the docking protocol, and intelligently interpreting the results in the context of experimental data, researchers can gain significant insights into structure-activity relationships and accelerate the design of novel therapeutic agents.
References
- 1. 1-(6-Aminopyridin-2-yl)ethanone [myskinrecipes.com]
- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Panoramic Review on Progress and Development of Molecular Docking, Pharmaceutical Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 7. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. dasher.wustl.edu [dasher.wustl.edu]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. echemi.com [echemi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In silico approach through molecular docking and study ADME on imine derivative compounds as a potential antibacterial agent against Staphylococcus aureus | Pharmacy Education [pharmacyeducation.fip.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Structure-Activity Relationship of 1-(5-Aminopyridin-2-yl)ethanone Analogues in Kinase Inhibition
In the landscape of modern drug discovery, the 2-aminopyridine scaffold stands as a privileged pharmacophore, lauded for its synthetic tractability and its ability to interact with a multitude of biological targets.[1][2] This guide delves into the nuanced world of the structure-activity relationships (SAR) of a specific subclass: 1-(5-aminopyridin-2-yl)ethanone analogues. Our focus will be on their burgeoning role as kinase inhibitors, a class of therapeutics pivotal in oncology and inflammatory diseases.[3][4]
This document is crafted for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere recitation of data, aiming to provide a causal understanding of why certain structural modifications lead to enhanced potency and selectivity. We will dissect the key interactions that govern the binding of these ligands to their kinase targets, supported by experimental data and detailed protocols.
The this compound Core: A Foundation for Potent Kinase Inhibition
The this compound core presents a unique constellation of chemical features. The 2-amino group is a critical hydrogen bond donor, often anchoring the molecule within the hinge region of the kinase ATP-binding site.[5] The pyridine ring itself serves as a versatile scaffold, allowing for substitutions at multiple vectors to probe different pockets of the enzyme. The acetyl group at the 2-position and the amino group at the 5-position offer additional points for chemical elaboration, enabling fine-tuning of the molecule's physicochemical properties and target engagement.
Our exploration of the SAR of this scaffold will be systematic, examining the impact of modifications at three key positions:
-
The 2-Amino Group: Modifications impacting the crucial hinge-binding interaction.
-
The Pyridine Ring: Substitutions influencing selectivity and potency.
-
The 5-Amino Group: Derivatization to explore deeper pockets and enhance pharmacokinetic properties.
Structure-Activity Relationship Analysis
The Indispensable 2-Amino Group
The primary amino group at the 2-position of the pyridine ring is paramount for potent kinase inhibition. This group typically forms one or more hydrogen bonds with the backbone carbonyls of the kinase hinge region, a conserved motif in the ATP-binding site.
In a study focused on Janus Kinase 2 (JAK2) inhibitors, it was observed that the 2-aminopyridine scaffold was a key element for activity.[3] The nitrogen of the pyridine ring and the exocyclic amino group act as a bidentate hydrogen bond donor-acceptor pair, mimicking the adenine portion of ATP.
| Modification | Rationale | Impact on Activity |
| Primary Amine (NH2) | Maximizes hydrogen bonding potential with the kinase hinge. | High Potency |
| Secondary Amine (NHR) | May introduce steric hindrance, disrupting the optimal binding geometry. | Reduced Potency [6] |
| Tertiary Amine (NR2) | Abolishes the crucial hydrogen bond donor capability. | Loss of Activity [6] |
Removal of the 2-amino group entirely results in a significant drop in inhibitory activity, underscoring its critical role in anchoring the inhibitor to the target enzyme.[6]
Probing the Pyridine Ring: The Quest for Potency and Selectivity
Substitutions on the pyridine ring allow for the exploration of regions adjacent to the hinge. Thoughtful modifications in this area can lead to significant gains in both potency and selectivity. For instance, in the development of Syk kinase inhibitors, the introduction of a 4-trifluoromethyl-2-pyridyl motif resulted in a highly potent compound with an IC50 of 0.6 nM.[7]
| Position | Substitution | Observed Effect | IC50 (nM) | Target |
| 4 | 4-trifluoromethyl-2-pyridyl | Potent inhibition | 0.6 | Syk[7] |
| - | Crizotinib Scaffold | Good inhibitory activity | 27 | JAK2[3] |
| - | Compound 12k | High inhibitory activity and selectivity | 6 | JAK2[3] |
| - | Compound 12l | High inhibitory activity and selectivity | 3 | JAK2[3] |
| - | Compound 21b | High inhibitory activity and selectivity | 9 | JAK2[8][9] |
These examples highlight how extending from the core into nearby pockets can dramatically enhance binding affinity. The choice of substituent is critical and is often guided by computational modeling to ensure a favorable fit.
The 5-Amino Group: A Vector for Versatility
The 5-amino group of the this compound core provides a valuable handle for further chemical modification. This position is often solvent-exposed, making it an ideal point to attach larger moieties that can improve pharmacokinetic properties, such as solubility and cell permeability, without disrupting the core binding interactions.
Derivatization at this position can also be used to target unique features of a specific kinase's binding site, thereby enhancing selectivity. For example, linking a solubilizing group or a moiety that can form additional interactions with the protein surface can be a fruitful strategy.
Experimental Protocols
General Synthesis of this compound Analogues
The synthesis of these analogues often follows a multi-step sequence, which can be adapted to introduce a wide variety of substituents. A general approach involves the use of multicomponent reactions or sequential cross-coupling reactions.[10]
Example: Synthesis of a 2,5-disubstituted pyridine derivative [10]
-
Enaminone Formation: React a suitable ketone with dimethylformamide dimethyl acetal (DMFDMA) to form the corresponding enaminone.
-
Cyclocondensation: React the enaminone with an appropriate primary amine and a source of the C2-N1 fragment (e.g., malononitrile) in a one-pot multicomponent reaction.
-
Purification: The resulting 2-aminopyridine derivative is then purified, typically by column chromatography or recrystallization.
The specific reagents and reaction conditions can be varied to achieve the desired substitution pattern.
In Vitro Kinase Inhibition Assay
The biological activity of the synthesized compounds is typically evaluated using in vitro kinase inhibition assays. A common method is a radiometric assay or a fluorescence-based assay.
General Kinase Assay Protocol:
-
Reagents: Kinase, substrate (e.g., a peptide or protein), ATP (often radiolabeled [γ-³²P]ATP), and the test compound.
-
Reaction: The kinase, substrate, and test compound are incubated together in a suitable buffer. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period.
-
Quenching: The reaction is stopped, often by the addition of a strong acid or by spotting the mixture onto a filter membrane.
-
Detection: The amount of phosphorylated substrate is quantified. In the case of a radiometric assay, this is done by measuring the incorporation of the radiolabel. For fluorescence-based assays, a specific antibody or binding protein is used to detect the phosphorylated product.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is determined by fitting the data to a dose-response curve.
Visualizing the SAR Logic
The following diagrams illustrate the key principles of the structure-activity relationship for this class of compounds.
Caption: Overview of SAR modification points on the core scaffold.
Caption: Interaction of the 2-amino group with the kinase hinge.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed herein provide a clear roadmap for optimizing the potency, selectivity, and pharmacokinetic properties of this class of molecules. The 2-amino group serves as a non-negotiable anchor to the kinase hinge, while the pyridine ring and the 5-amino group offer rich opportunities for chemical exploration and fine-tuning. By leveraging this understanding, medicinal chemists can more rationally design the next generation of therapeutics targeting the kinome.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly potent aminopyridines as Syk kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - East China Normal University [pure.ecnu.edu.cn]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Antibodies for 1-(5-Aminopyridin-2-YL)ethanone Derivatives
Strategic Imperative: The "Why" of Specificity for Aminopyridine Scaffolds
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with applications ranging from kinase inhibition to antibacterial agents.[1][2] The compound 1-(5-aminopyridin-2-yl)ethanone and its derivatives are of significant interest in drug discovery programs. When developing quantitative immunoassays for pharmacokinetic (PK), pharmacodynamic (PD), or toxicokinetic (TK) studies of a lead compound from this family, the specificity of the antibody is paramount.
An antibody that cross-reacts with metabolites, structurally related analogs, or even other drugs can lead to a gross overestimation of the target analyte's concentration, yielding misleading data that could derail a development program.[3][4] Therefore, a rigorous cross-reactivity analysis is not merely a validation step; it is a foundational pillar of assay trustworthiness. This guide details the principles and a self-validating workflow for conducting such an analysis.
The Foundation of Specificity: Hapten Design and Immunogen Synthesis
Small molecules like aminopyridine derivatives are not immunogenic on their own. To elicit an immune response, they must be covalently linked to a large carrier protein, a process known as haptenization.[5] The design of this hapten-carrier conjugate is the single most critical factor influencing the specificity of the resulting antibodies.
Causality in Hapten Design: The goal is to expose the most unique structural features of the target molecule to the immune system. The point of attachment to the carrier protein and the nature of the spacer arm are critical decisions.[6][7] For this compound, the aminopyridine ring and the ethanone group are key features. Attaching the linker arm away from these core structures will maximize the chances of generating antibodies that recognize this specific epitope.
Caption: Hapten conjugation workflow for immunogen preparation.
Characterization of the hapten-protein conjugate is essential. Techniques like MALDI-TOF mass spectrometry can determine the hapten-to-carrier ratio (epitope density), which should ideally be optimized for a robust immune response, often in the range of 5-15 haptens per protein molecule.[5][8]
The Workhorse Assay: Indirect Competitive ELISA
For quantifying small molecules, the indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most common and robust format.[9][10] Its principle relies on the competition between the free analyte in the sample and a fixed amount of a hapten-protein conjugate (the coating antigen) for a limited number of specific antibody binding sites.
Principle of Operation:
-
Coating: Microplate wells are coated with a hapten conjugated to a protein (e.g., Hapten-OVA). It is often strategic to use a different carrier protein for coating than for immunization (e.g., immunize with Hapten-BSA, coat with Hapten-OVA) to minimize cross-reactivity to the carrier itself.[11]
-
Competition: The sample containing the free analyte (the "competitor") is incubated in the well along with the primary antibody.
-
Binding: The primary antibody will bind to either the free analyte in the sample or the hapten-OVA coated on the plate. The more free analyte present in the sample, the fewer antibody molecules will be available to bind to the plate.
-
Detection: A secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibody captured on the plate.
-
Signal Generation: A substrate is added, which is converted by the enzyme into a colored product. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.
Caption: Principle of the indirect competitive ELISA.
Experimental Design: A Framework for Rigorous Cross-Reactivity Testing
A robust cross-reactivity analysis requires a thoughtfully selected panel of test compounds. The choice of these compounds is not arbitrary; it is a hypothesis-driven process designed to probe the antibody's binding pocket.
Panel of Competing Analytes:
| Compound Category | Rationale | Example for this compound |
| Parent Compound | The reference standard for 100% cross-reactivity. | This compound |
| Known Metabolites | Critical for PK studies to ensure only the parent drug is measured. | e.g., Hydroxylated or N-oxide derivatives. |
| Structural Analogs | Probes the specificity for minor structural changes. | e.g., Positional isomers (1-(6-aminopyridin-3-yl)ethanone). |
| Precursors/Impurities | Ensures that process impurities from synthesis do not interfere. | e.g., 2-acetyl-5-nitropyridine.[12] |
| Structurally Unrelated Compounds | Acts as a negative control to confirm no non-specific binding. | e.g., A different drug class, like a benzimidazole.[7] |
Data Analysis and Interpretation
For each competing analyte, a dose-response curve is generated by plotting the signal (e.g., absorbance) against the log of the analyte concentration. The data is fitted to a four-parameter logistic (4-PL) curve to determine the IC50 value—the concentration of the analyte that causes 50% inhibition of the maximum signal.[13]
The percent cross-reactivity (%CR) is then calculated using the following formula:
%CR = (IC50 of Parent Compound / IC50 of Test Compound) x 100
An antibody is generally considered highly specific if its cross-reactivity to closely related molecules is less than 1%. However, the acceptable threshold is application-dependent.
Illustrative Comparison Guide: Performance of Monoclonal Antibodies
The following data is illustrative and serves to compare the performance of three hypothetical monoclonal antibodies (MAb) raised against a this compound hapten.
| Test Compound | Structural Moiety | MAb-01 IC50 (nM) | MAb-01 %CR | MAb-02 IC50 (nM) | MAb-02 %CR | MAb-03 IC50 (nM) | MAb-03 %CR |
| Parent Compound | This compound | 5.2 | 100% | 8.5 | 100% | 3.1 | 100% |
| Metabolite A | 1-(5-amino-1-oxidopyridin-2-yl)ethanone | 4,800 | 0.11% | 9.1 | 93.4% | >10,000 | <0.03% |
| Analog B | 1-(6-aminopyridin-3-yl)ethanone | 1,250 | 0.42% | 1,500 | 0.57% | 980 | 0.32% |
| Precursor C | 2-acetyl-5-nitropyridine | >10,000 | <0.05% | >10,000 | <0.08% | >10,000 | <0.03% |
| Negative Control | Albendazole | >10,000 | <0.05% | >10,000 | <0.08% | >10,000 | <0.03% |
Interpretation:
-
MAb-01: Shows good specificity. It has very low cross-reactivity with the N-oxide metabolite and the positional isomer, making it suitable for specific quantification of the parent drug.
-
MAb-02: This antibody is unacceptable for specific quantification. It cross-reacts almost equally with Metabolite A, meaning it cannot distinguish between the parent drug and this major metabolite. This highlights a failure in the initial screening process.
-
MAb-03: This is the superior antibody. It not only has the highest affinity for the parent compound (lowest IC50) but also demonstrates exceptional specificity against all tested compounds. This clone would be the lead candidate for full assay validation.
Detailed Experimental Protocol: Indirect Competitive ELISA
This protocol is a self-validating system designed for determining the IC50 and cross-reactivity of antibodies.
A. Reagents and Buffers
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBS-T).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Assay Buffer: 0.5% BSA in PBS-T.
-
Coating Antigen: Hapten-OVA conjugate at 1 µg/mL in Coating Buffer.
-
Primary Antibody: Purified monoclonal antibody, diluted in Assay Buffer to a concentration that gives ~80% of the maximum signal (determined during initial titration).
-
Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG, diluted 1:5000 in Assay Buffer.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.
-
Stop Solution: 2 M H₂SO₄.
B. Step-by-Step Procedure
-
Plate Coating: Add 100 µL/well of the Coating Antigen solution to a high-binding 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 300 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 2 hours at room temperature (RT).
-
Washing: Repeat the wash step as in step 2.
-
Competition Reaction:
-
Prepare serial dilutions of the parent compound and each test compound in Assay Buffer.
-
Add 50 µL/well of the diluted compounds (or sample).
-
Add 50 µL/well of the diluted Primary Antibody solution.
-
Incubate for 1 hour at RT with gentle shaking.
-
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL/well of the diluted Secondary Antibody solution. Incubate for 1 hour at RT.
-
Washing: Wash the plate 5 times with 300 µL/well of Wash Buffer.
-
Signal Development: Add 100 µL/well of TMB Substrate. Incubate in the dark for 15-20 minutes at RT.
-
Stopping the Reaction: Add 50 µL/well of Stop Solution. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm on a microplate reader within 15 minutes.
Caption: Step-by-step workflow for the competitive ELISA protocol.
Conclusion
The development of a specific antibody-based assay for a this compound derivative is a multi-faceted process where success is dictated by early strategic decisions in hapten design and a rigorous, unbiased validation of antibody performance. As demonstrated, seemingly minor differences in antibody clones can lead to vastly different outcomes in specificity. MAb-02, for instance, would be a liability in a drug development setting, whereas MAb-03 represents a high-quality reagent suitable for progression. This guide provides the framework and detailed methodologies to empower researchers to perform these critical analyses, ensuring the generation of reliable, reproducible, and trustworthy data in their drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Cross-Reactivity in Auto-Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. api.fspublishers.org [api.fspublishers.org]
- 7. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seracare.com [seracare.com]
- 10. protocolsandsolutions.com [protocolsandsolutions.com]
- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 12. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 1-(5-Aminopyridin-2-YL)ethanone
A Note on Scientific Diligence: The safe handling of any chemical compound is foundational to successful research. For novel or less-documented reagents such as 1-(5-Aminopyridin-2-YL)ethanone, a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon established best practices and data from structurally analogous aminopyridine compounds.[1] This proactive, analogy-based approach to safety is a cornerstone of responsible laboratory practice. We will treat this compound with the caution it warrants, assuming a hazard profile consistent with toxic and corrosive materials.
Assumed Hazard Profile and GHS Classification
Based on related aminopyridine structures, we will operate under the assumption that this compound presents significant health risks. The primary hazards are acute toxicity and severe corrosive effects.
| Hazard Class | GHS Hazard Statement | Rationale and Implications |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | Ingestion of even small quantities may cause severe health effects or be fatal. This elevates the importance of preventing hand-to-mouth contamination. |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | The compound can be absorbed through the skin, leading to systemic toxicity. This mandates robust skin protection. |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | Direct contact can cause chemical burns and irreversible tissue damage. This necessitates immediate and thorough decontamination upon any exposure. |
| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects | Disposal must be managed carefully to prevent environmental contamination. |
These classifications demand stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.
Core Directive: The PPE Protocol
Your last line of defense against chemical exposure is your PPE.[2][3] Its selection is not a matter of routine but a risk-based decision for each specific task. The following protocol is mandatory when handling this compound in any form.
Step-by-Step PPE Selection and Donning Procedure
-
Hand Protection: Double Gloving is Mandatory.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A chemical-resistant nitrile or neoprene glove.
-
Causality: The double-gloving technique provides a critical safety buffer.[4] Should the outer glove be compromised, the inner glove offers temporary protection while you retreat from the hazardous area to replace it. The outer glove cuff should be pulled over the sleeve of your lab coat to prevent skin exposure at the wrist.[4] Gloves must be changed immediately if contamination is suspected or at least every hour during continuous work.[4]
-
-
Body Protection: An Impermeable Barrier.
-
A disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is required.[5] Standard cloth lab coats are not acceptable as they can absorb spills.[5]
-
Ensure the gown has a solid front, long sleeves, and tight-fitting cuffs.[4]
-
Closed-toe shoes made of a non-porous material are mandatory.[6][7]
-
-
Eye and Face Protection: Defend Against Splashes and Aerosols.
-
When handling the solid powder outside of a containment hood or when preparing solutions, a full-face shield must be worn over the chemical splash goggles.
-
Causality: Aminopyridines are corrosive and can cause severe, irreversible eye damage. Goggles protect against splashes, while the face shield provides a secondary barrier against aerosols or unexpected energetic reactions.
-
Respiratory Protection: Control Inhalation Exposure.
-
All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood or a powder containment hood.[2][8]
-
If engineering controls are not available or are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.[9][10]
-
Causality: Fine chemical powders can be easily aerosolized, creating a significant inhalation hazard.[8] Engineering controls are the primary method to mitigate this; respirators are a crucial secondary measure.
-
Caption: PPE selection workflow for handling this compound.
Operational Plan: Safe Handling and Transfer
Adherence to a strict, step-by-step protocol minimizes spills and exposure.
Protocol for Weighing Solid Compound
-
Preparation: Designate a work area inside a chemical fume hood.[2][8] Cover the work surface with a disposable bench cover.[8] Assemble all necessary equipment (spatulas, weigh boats, containers) before retrieving the chemical.
-
Tare Container: Place a labeled, sealable receiving container on the analytical balance within the fume hood and tare its weight.
-
Chemical Transfer:
-
Slowly open the stock container, directing the opening away from your face.
-
Use a dedicated, clean spatula to transfer small increments of the powder into the tared container.[8] Avoid pouring directly from the bottle to prevent generating dust.[8]
-
Keep the stock container as close to the receiving container as possible to minimize transfer distance.
-
-
Closure and Cleanup:
-
Securely close both the stock and receiving containers immediately after the transfer is complete.[8]
-
Carefully wipe the spatula, the exterior of the containers, and the surrounding work surface with a damp cloth or towel to decontaminate. Dispose of all contaminated disposables (bench cover, gloves, weigh boats) in a designated hazardous waste container.[7]
-
Logistical Plan: Spill Response and Disposal
Rapid and correct response to a spill is critical. All personnel must know the location of emergency equipment, including safety showers, eyewash stations, and spill kits.[2]
Spill Response Protocol
-
ALERT: Immediately notify all personnel in the vicinity.[6]
-
EVACUATE: If the spill is large or generates significant dust, evacuate the immediate area.
-
ASSESS: From a safe distance, assess the nature of the spill.
-
Small Spill (< 5g, contained): Personnel with appropriate PPE can manage the cleanup.
-
Large Spill (> 5g, uncontained): Evacuate the lab and contact your institution's emergency response team.
-
-
CONTAIN & CLEAN (Small Spills Only):
-
Don full PPE as described in Section 2.
-
Gently cover the spill with an absorbent material from a chemical spill kit.
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust. Wet cleaning methods or a HEPA vacuum are preferred for final decontamination.[8]
-
Wipe the area with an appropriate decontaminating solution, followed by soap and water.
-
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal Plan
Chemical waste must be handled with the same care as the parent compound.
-
Container: All waste contaminated with this compound (solid waste, used gloves, bench covers, solutions) must be placed in a dedicated, sealable, and clearly labeled hazardous waste container.[11]
-
Labeling: The container must be marked with the words "HAZARDOUS WASTE " and list all chemical constituents by name and approximate percentage.[11]
-
Storage: The waste container must be kept closed at all times except when adding waste.[11] Store it in a designated satellite accumulation area, segregated from incompatible materials like strong acids.[2]
-
Pickup: Follow your institution's procedures for hazardous waste pickup and disposal.[11] Never pour aminopyridine waste down the drain.[7][9]
References
- 1. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 3. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. gz-supplies.com [gz-supplies.com]
- 7. cdc.gov [cdc.gov]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
